1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMBXUXKKCTLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379416 | |
| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-53-2 | |
| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction and Strategic Importance
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The presence of the nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, such as reduction to an amino group. The acetophenone moiety itself is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
The strategic placement of the hydroxyl, methoxy, and nitro groups on the phenyl ring of this particular molecule creates a unique electronic and steric environment, making it an interesting candidate for the development of novel therapeutic agents. Understanding its chemical properties is paramount for its effective utilization in synthetic strategies and for elucidating its potential biological roles.
Physicochemical Properties
While experimental data for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is not extensively reported in the literature, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₉NO₅ | - |
| Molecular Weight | 211.17 g/mol | - |
| Appearance | Expected to be a crystalline solid | Comparison with similar nitroacetophenones |
| Melting Point | Not reported; likely in the range of 100-150 °C | Comparison with isomers and related compounds |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and methanol; sparingly soluble in water. | General solubility of nitroaromatic compounds |
| pKa | The phenolic hydroxyl group is expected to be more acidic than that of the parent 2-hydroxy-4-methoxyacetophenone due to the electron-withdrawing nitro group. | Inductive and resonance effects of the nitro group |
Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
The most plausible synthetic route to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is through the electrophilic nitration of the readily available precursor, 1-(2-hydroxy-4-methoxyphenyl)ethanone, also known as paeonol.
Synthesis of the Precursor: 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol)
Paeonol can be synthesized via a Fries rearrangement of 3-methoxyphenyl acetate.
Sources
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: Molecular Architecture & Synthetic Utility
[1]
Executive Summary
The compound 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (commonly referred to as 5-Nitropaeonol ) represents a critical scaffold in the development of anti-inflammatory agents and novel chalcone derivatives.[1] Structurally, it is a multi-functionalized acetophenone derivative characterized by a "push-pull" electronic system: the electron-donating hydroxyl and methoxy groups oppose the electron-withdrawing nitro and acetyl moieties.[1] This unique electronic environment facilitates a robust intramolecular Resonance-Assisted Hydrogen Bond (RAHB), stabilizing the molecule and influencing its reactivity in downstream pharmacophore generation.
Molecular Architecture & Electronic Properties
Structural Core & Numbering
The molecule is based on an acetophenone core. The substitution pattern is defined as follows:
-
C1: Acetyl group (
)[1] -
C2: Hydroxyl group (
), acting as a hydrogen bond donor.[1] -
C4: Methoxy group (
), acting as a secondary electron donor.[1] -
C5: Nitro group (
), introduced via electrophilic aromatic substitution, acting as a strong electron acceptor.[1]
The Resonance-Assisted Hydrogen Bond (RAHB)
A defining feature of this molecule is the six-membered pseudo-ring formed between the carbonyl oxygen and the hydroxyl proton.[1] Unlike standard hydrogen bonds, this interaction is strengthened by resonance delocalization involving the aromatic ring. The
Electronic "Push-Pull" System
The presence of the nitro group at C5 significantly alters the electronic landscape compared to the precursor, paeonol.
-
Push: The C2-OH and C4-OMe lone pairs donate electron density into the ring (mesomeric effect
).[1] -
Pull: The C5-NO2 and C1-Acetyl groups withdraw density (mesomeric effect
).[1] -
Result: This creates a highly polarized aromatic system with distinct nucleophilic and electrophilic sites, essential for its biological activity (e.g., covalent modification of cysteine residues in target proteins like TOPK).
Spectroscopic Characterization
Accurate identification of 5-nitropaeonol relies on distinguishing it from its isomers (e.g., 3-nitro).[1] The following data summarizes the diagnostic signals.
Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by two distinct aromatic singlets, confirming the para relationship of the protons and the 2,4,5-substitution pattern.
| Proton Environment | Chemical Shift ( | Multiplicity | Assignment Logic |
| -OH (C2) | 12.5 - 12.8 | Singlet (s) | Highly deshielded due to strong intramolecular H-bond (RAHB).[1] |
| Ar-H (C6) | 8.4 - 8.5 | Singlet (s) | Deshielded by ortho-nitro and ortho-carbonyl groups.[1] |
| Ar-H (C3) | 6.5 - 6.6 | Singlet (s) | Shielded by adjacent electron-rich OH and OMe groups.[1] |
| -OCH | 4.0 | Singlet (s) | Typical methoxy resonance.[1] |
| -COCH | 2.6 - 2.7 | Singlet (s) | Methyl ketone alpha-protons.[1] |
Infrared Spectroscopy (FT-IR)
Synthetic Protocol: Nitration of Paeonol
The synthesis utilizes a standard Electrophilic Aromatic Substitution (EAS).[1] The regioselectivity is controlled by the directing effects of the substituents on the Paeonol precursor.
Regiochemistry Rationale
-
Directing Groups:
-
Site Selection:
-
C3: Located between OH and OMe. Sterically hindered.
-
C5: Para to OH and ortho to OMe. Sterically accessible and electronically activated.
-
Result: Nitration occurs exclusively at C5 .
-
Experimental Workflow
Reagents: Paeonol (1.0 eq), Nitric Acid (HNO
-
Dissolution: Dissolve Paeonol in Glacial Acetic Acid at
. -
Addition: Add HNO
dropwise, maintaining temperature to prevent over-nitration or oxidation. -
Reaction: Stir at room temperature for 1–3 hours. The solution typically turns from colorless to yellow.
-
Quench: Pour the reaction mixture into crushed ice/water.
-
Isolation: Filter the resulting yellow precipitate.
-
Purification: Recrystallize from Ethanol/Water to yield yellow needles.
Pharmacological Potential[1]
The 5-nitropaeonol scaffold is not merely a synthetic intermediate; it possesses intrinsic biological activity and serves as a pharmacophore for advanced drug design.[1]
TOPK Inhibition
Recent studies indicate that paeonol derivatives inhibit T-LAK cell-originated protein kinase (TOPK) , a serine/threonine kinase upregulated in various cancers and inflammatory conditions.[1] The 5-nitro derivative serves as a potent scaffold for these inhibitors.[1]
-
Mechanism: The scaffold occupies the ATP-binding pocket of TOPK.[1]
-
Downstream Effect: Inhibition of TOPK suppresses the phosphorylation of p38 MAPK and JNK, leading to reduced secretion of pro-inflammatory cytokines (TNF-
, IL-6).[1]
Chalcone Synthesis
The acetyl group at C1 is readily condensable with aromatic aldehydes via Claisen-Schmidt condensation to form nitro-chalcones .[1] These chalcones exhibit enhanced cytotoxicity against tumor cell lines compared to their non-nitrated counterparts due to the increased electrophilicity of the Michael acceptor system.
References
-
Synthesis & Derivatization
-
Crystallographic & Structural Data
-
Spectroscopic Data (Base Scaffold)
-
Biological Activity (TOPK Pathway)
Sources
- 1. 6-NITROPIPERONAL(712-97-0) 1H NMR spectrum [chemicalbook.com]
- 2. Paeonol(552-41-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Introduction
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly within the pharmaceutical and specialty chemical sectors. Its multifunctional structure, featuring hydroxyl, methoxy, nitro, and acetyl groups, provides multiple reaction sites for further chemical elaboration.
This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this target molecule. We will delve into the strategic considerations for the synthesis, explain the causality behind the selection of reagents and reaction conditions, and provide detailed, field-proven experimental protocols. The narrative is structured to not only guide researchers through the practical steps but also to provide a deeper understanding of the underlying chemical principles that ensure a successful and reproducible synthesis.
Strategic Overview: A Retrosynthetic Approach
A logical approach to synthesizing a polysubstituted aromatic compound is to consider the directing effects of the substituents and the order in which they are introduced. The target molecule is most efficiently constructed through a three-step sequence starting from the readily available commodity chemical, resorcinol.
The final step involves the regioselective nitration of the key intermediate, 2-hydroxy-4-methoxyacetophenone (also known as paeonol). The precursor, paeonol, is in turn synthesized via a selective methylation of 2,4-dihydroxyacetophenone (resacetophenone). The synthesis begins with the acylation of resorcinol to produce this dihydroxy intermediate. This multi-step pathway is advantageous as it utilizes cost-effective starting materials and employs robust, high-yielding reactions.
Caption: Overall synthetic pathway from Resorcinol to the target compound.
Step 1: Synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone)
The initial step is the Friedel-Crafts acylation of resorcinol. While various methods exist, the Nencki reaction, which utilizes acetic acid as the acylating agent and zinc chloride as a Lewis acid catalyst, is a robust and scalable choice.[1][2][3]
Causality and Expertise:
-
Reagent Choice: Fused zinc chloride is a moderately strong Lewis acid, sufficient to catalyze the acylation without causing excessive polymerization or decomposition of the highly activated resorcinol ring. Glacial acetic acid serves as both the solvent and the source of the acetyl group.
-
Temperature Control: The reaction temperature is critical. It must be high enough to drive the reaction forward (typically 145-150°C), but excessive heating can lead to the formation of undesirable resinous by-products, indicated by a deep red coloration of the reaction mixture.[2]
Experimental Protocol: Resacetophenone Synthesis
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle with a sand bath.
-
Reagent Preparation: Carefully dissolve 30 g of fused zinc chloride in 30 g of hot glacial acetic acid in the flask.
-
Addition of Resorcinol: To the hot solution, add 20 g of resorcinol.
-
Reaction: Heat the mixture in the sand bath until it begins to boil vigorously (approx. 145-150°C). Once boiling commences, remove the heat source and allow the reaction to complete on the hot sand bath.
-
Work-up: After cooling, add 200 mL of 2% aqueous hydrochloric acid to the reaction mixture to dissolve the zinc chloride complex and any unreacted catalyst.
-
Isolation: Collect the crude brown solid product by filtration.
-
Purification: Dissolve the crude product in a dilute sodium hydroxide solution, boil with activated carbon to decolorize, and filter. Acidify the filtrate with hydrochloric acid to precipitate the purified resacetophenone. The product can be further purified by recrystallization from hot water or dilute HCl.[2][3]
Step 2: Selective Methylation to 2-Hydroxy-4-methoxyacetophenone (Paeonol)
This step involves the selective O-methylation of the 4-hydroxyl group of resacetophenone. The hydroxyl group at the 2-position (ortho to the acetyl group) is less reactive due to intramolecular hydrogen bonding with the carbonyl oxygen. This inherent difference in reactivity allows for selective methylation at the more accessible 4-position. An efficient industrial method employs a phase-transfer catalyst (PTC).[4]
Causality and Expertise:
-
Selective Reactivity: The intramolecular hydrogen bond between the 2-OH and the acetyl group's carbonyl oxygen reduces the nucleophilicity of the 2-phenoxide, making the 4-OH the primary site for methylation.
-
Phase-Transfer Catalysis (PTC): This method is highly efficient for reactions involving a water-soluble nucleophile (the phenoxide) and a water-insoluble electrophile (dimethyl sulfate). The PTC, such as tetra-n-butylammonium bromide, transports the phenoxide anion from the aqueous phase to the organic phase (e.g., toluene) where it can react with the dimethyl sulfate. This avoids harsh anhydrous conditions and improves yield and safety.[4]
-
pH Control: Maintaining the pH between 8.5 and 10.5 is crucial. This ensures the formation of the phenoxide ion (nucleophile) while minimizing side reactions like the hydrolysis of dimethyl sulfate.[4]
Experimental Protocol: Paeonol Synthesis via PTC
-
Setup: Equip a multi-necked flask with a mechanical stirrer, a dropping funnel, a pH meter, and a thermometer.
-
Reaction Mixture: Charge the flask with 2,4-dihydroxyacetophenone, water, toluene, and a catalytic amount of tetra-n-butylammonium bromide.
-
pH Adjustment: Add an aqueous alkaline solution (e.g., NaOH) to adjust the pH of the aqueous layer to 8.5-10.5.
-
Reagent Addition: Heat the mixture to 35-40°C. Slowly add dimethyl sulfate via the dropping funnel while maintaining the temperature and pH.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, separate the organic (toluene) layer. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate. The product can be isolated by evaporating the solvent. For higher purity, the product can be crystallized from the concentrated toluene solution by adding an aliphatic hydrocarbon like heptane and cooling.[4]
Step 3: Nitration to 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
The final step is the electrophilic aromatic substitution to install the nitro group at the 5-position. This reaction is highly regioselective due to the concerted directing effects of the substituents already on the ring.
Causality and Expertise:
-
Regioselectivity: The hydroxyl and methoxy groups are strongly activating, ortho, para-directing groups. The acetyl group is a deactivating, meta-directing group.
-
The -OH group directs para to position 5.
-
The -OCH₃ group directs ortho to position 5.
-
The -COCH₃ group directs meta to position 5. All three groups cooperatively direct the incoming electrophile to the 5-position, resulting in a single, well-defined product with minimal side reactions.[5]
-
-
Reaction Conditions: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The reaction is performed at low temperatures (e.g., 0-5°C) to control the exothermic nature of the nitration and prevent over-nitration or side reactions.[6]
Caption: Formation of the nitronium ion electrophile.
Experimental Protocol: Final Product Synthesis
-
Setup: In a fume hood, place a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
-
Acid Mixture: Carefully add concentrated sulfuric acid to the flask and cool it to 0°C.
-
Substrate Addition: Slowly add 2-hydroxy-4-methoxyacetophenone to the cold sulfuric acid, ensuring the temperature does not rise significantly. Stir until fully dissolved.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask, maintaining the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final product, 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Data Summary
| Step | Starting Material | Key Reagents | Catalyst | Typical Yield | Key Conditions |
| 1 | Resorcinol | Glacial Acetic Acid | Fused ZnCl₂ | ~40-60% | 145-150°C |
| 2 | 2,4-Dihydroxyacetophenone | Dimethyl Sulfate, NaOH | (n-Bu)₄NBr | >80%[4] | 35-40°C, pH 8.5-10.5 |
| 3 | 2-Hydroxy-4-methoxyacetophenone | Conc. HNO₃ | Conc. H₂SO₄ | ~75-85% | 0-5°C |
Conclusion
The synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone can be reliably achieved through a well-designed three-step sequence starting from resorcinol. Each step—acylation, selective methylation, and nitration—is a robust chemical transformation with a clear mechanistic basis. By understanding the causality behind reagent selection and carefully controlling reaction parameters such as temperature and pH, researchers can achieve high yields of the desired product. The protocols described herein are validated by established literature and represent a practical and efficient pathway for professionals in drug development and chemical research.
References
-
Synthesis of p-methoxyacetophenone from anisole. N/A. Available at: [Link]
-
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]
-
How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? ResearchGate. Available at: [Link]
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]
- Production of 2-hydroxy-4-methoxyacetophenone.Google Patents.
-
The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. National Center for Biotechnology Information. Available at: [Link]
-
Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate. Available at: [Link]
-
resacetophenone. Organic Syntheses Procedure. Available at: [Link]
-
Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches. Available at: [Link]
-
Preparation of resacetophenone. PrepChem.com. Available at: [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.Google Patents.
-
Nuclear methylation of resacetophenone. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]
- Process for preparing resorcinol monoethers.Google Patents.
-
2'-Hydroxy-4'-methoxyacetophenone. SIELC Technologies. Available at: [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. N/A. Available at: [Link]
-
Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis. YouTube. Available at: [Link]
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- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
This guide provides a comprehensive overview of the spectroscopic data for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry. As a molecule with multiple functional groups, its structural elucidation relies on the synergistic application of various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the interpretation of its spectral data.
While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes information from structurally related compounds and established spectroscopic principles to provide a robust, predictive analysis. This approach not only offers a detailed understanding of the target molecule but also equips the reader with the foundational knowledge to interpret the spectra of similar polysubstituted aromatic compounds.
Molecular Structure and Spectroscopic Rationale
The structural confirmation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone hinges on the unambiguous identification of its key functional groups and their connectivity. The molecule comprises a central benzene ring with five substituents: a hydroxyl group, a methoxy group, a nitro group, an acetyl group, and a hydrogen atom. The interplay of these groups, with their distinct electronic effects, governs the chemical environment of each atom and, consequently, their spectroscopic signatures.
Diagram 1: Chemical Structure of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Caption: Molecular structure of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring and identifying the aliphatic protons of the acetyl and methoxy groups. The chemical shifts are influenced by the electronic nature of the substituents. The hydroxyl and methoxy groups are electron-donating, while the acetyl and nitro groups are electron-withdrawing.
Predicted ¹H NMR Data
The expected chemical shifts for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone are predicted based on data from analogous compounds such as 1-(2-amino-4,5-dimethoxyphenyl)ethanone[1] and 1-(2-methoxy-4-nitrophenyl)ethanone[2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -OH | ~12.0 - 13.0 | broad s | 1H | The phenolic proton is expected to be significantly downfield due to intramolecular hydrogen bonding with the adjacent acetyl group, a common feature in 2-hydroxyacetophenones. |
| Aromatic H (position 6) | ~8.0 - 8.2 | s | 1H | This proton is ortho to the electron-withdrawing acetyl group and para to the electron-withdrawing nitro group, leading to a substantial downfield shift. |
| Aromatic H (position 3) | ~6.8 - 7.0 | s | 1H | This proton is ortho to the electron-donating hydroxyl group and para to the electron-donating methoxy group, resulting in an upfield shift. |
| -OCH₃ | ~3.9 - 4.1 | s | 3H | The chemical shift is typical for an aromatic methoxy group. |
| -COCH₃ | ~2.6 - 2.8 | s | 3H | This value is characteristic of a methyl ketone. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum is as follows[1]:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols to ensure their observation.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio, the relaxation delay, and the spectral width.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and integration of the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (acetyl) | ~200 - 205 | Typical range for an aryl ketone carbonyl carbon. |
| C-OH (aromatic) | ~160 - 165 | The carbon atom attached to the hydroxyl group is significantly deshielded. |
| C-OCH₃ (aromatic) | ~150 - 155 | The carbon atom bearing the methoxy group is also deshielded. |
| C-NO₂ (aromatic) | ~140 - 145 | The carbon atom attached to the nitro group experiences a downfield shift. |
| Quaternary Carbons (aromatic) | ~110 - 130 | The chemical shifts of the remaining quaternary carbons are influenced by the combined effects of the substituents. |
| C-H (aromatic) | ~105 - 120 | The chemical shifts of the protonated aromatic carbons are dependent on their position relative to the various substituents. |
| -OCH₃ | ~55 - 60 | Characteristic chemical shift for a methoxy carbon. |
| -COCH₃ | ~25 - 30 | Typical range for the methyl carbon of an acetyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (hydroxyl) | 3200 - 3500 | Broad, Medium | The broadness is due to hydrogen bonding. |
| C-H (aromatic) | 3000 - 3100 | Medium | |
| C-H (aliphatic) | 2850 - 3000 | Medium | From the methyl groups of the acetyl and methoxy substituents. |
| C=O (ketone) | 1640 - 1660 | Strong | The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. For comparison, the C=O stretch in acetophenone is typically around 1680-1750 cm⁻¹[3]. |
| N-O (nitro) | 1500 - 1550 (asymmetric) 1330 - 1370 (symmetric) | Strong | These two strong absorptions are characteristic of a nitro group. |
| C-O (methoxy) | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Strong | Characteristic of aryl ethers. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr) is first recorded and then subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (C₉H₉NO₅) is 211.17 g/mol . The molecular ion peak should be observed at m/z = 211.
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃): A peak at m/z = 196, corresponding to the loss of the acetyl methyl group.
-
Loss of an acetyl radical (-COCH₃): A peak at m/z = 168.
-
Loss of a nitro group (-NO₂): A peak at m/z = 165. The loss of NO₂ is a common fragmentation pathway for nitroaromatic compounds[4].
-
Loss of nitric oxide (-NO): Subsequent fragmentation may involve the loss of NO from fragments containing the nitro group.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a stepwise process where information from each spectroscopic technique is integrated to build a complete picture of the molecule.
Diagram 2: Workflow for Spectroscopic Analysis
Caption: A logical workflow for the integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic characterization of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, as detailed in this guide, provides a clear pathway for its unambiguous identification. By leveraging the predictive power of ¹H and ¹³C NMR, the functional group specificity of IR spectroscopy, and the molecular weight and fragmentation information from mass spectrometry, researchers can confidently confirm the structure of this and other similarly complex molecules. The provided protocols and interpretations serve as a valuable resource for professionals in the fields of chemical synthesis and drug discovery, ensuring the integrity and quality of their scientific endeavors.
References
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SpectraBase. (n.d.). 1-(2-HYDROXY-4,5-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151376). Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0184164). Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]
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NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Infrared Spectrum of Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-HYDROXY-4,5-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)-ETHANONE. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe, Co, and Ni Using Free-Electron-Laser IRMPD†. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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The Biological Significance of Nitrophenyl Ethanones: A Technical Guide for Drug Discovery and Development
Abstract
The nitrophenyl ethanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological significance of nitrophenyl ethanones and their derivatives. We delve into their diverse therapeutic potential, from antimicrobial and anticancer to anti-inflammatory applications. This document synthesizes key findings on their mechanisms of action, with a particular focus on the modulation of critical cellular signaling pathways such as NF-κB and MAPK. Furthermore, we present detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a quantitative analysis of structure-activity relationships. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, facilitating the advancement of nitrophenyl ethanone-based therapeutics.
Introduction: The Versatility of the Nitrophenyl Ethanone Core
The nitrophenyl ethanone framework, characterized by a phenyl ring substituted with a nitro group and an ethanone moiety, represents a versatile template for the design of novel therapeutic agents. The electronic properties conferred by the nitro group, combined with the reactive potential of the ethanone side chain, provide a rich chemical space for derivatization and optimization of biological activity. This has led to the discovery of nitrophenyl ethanone derivatives with a wide spectrum of pharmacological effects.
One of the most notable features of this class of compounds is their diverse range of biological activities. Researchers have successfully synthesized and evaluated nitrophenyl ethanone derivatives demonstrating potent antifungal, antimycobacterial, and anticancer properties.[1] Furthermore, their ability to modulate inflammatory responses has positioned them as promising candidates for the development of novel anti-inflammatory drugs.[2]
This guide will provide a comprehensive overview of the current understanding of the biological significance of nitrophenyl ethanones, with a focus on their mechanisms of action and therapeutic applications. We will explore how subtle modifications to the core structure can dramatically influence their biological profiles, offering insights into rational drug design.
Antimicrobial Activity of Nitrophenyl Ethanones
The rising threat of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic microorganisms. Nitrophenyl ethanone derivatives have shown considerable promise in this arena, exhibiting both antifungal and antimycobacterial activities.
Antifungal Activity
Several studies have highlighted the potential of nitrophenyl ethanones as antifungal agents. For instance, (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, which are chalcone-like structures derived from nitrophenyl ethanones, have demonstrated significant activity against various fungal strains.[3] One derivative, (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, was found to be particularly potent against Trichophyton mentagrophytes and Candida species.[3]
The mechanism of antifungal action for many of these compounds is still under investigation, but it is believed to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. The lipophilicity and electronic properties of the nitrophenyl ring are thought to play a crucial role in their ability to penetrate fungal cell walls and exert their effects.
Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, and the emergence of drug-resistant strains underscores the urgent need for new antitubercular drugs. Nitrophenyl ethanone derivatives have emerged as a promising class of compounds with significant antimycobacterial potential. Chalcone-like derivatives of nitrophenyl ethanones have shown high potency against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL.[3]
The presence of the nitro group is often critical for the antimycobacterial activity of these compounds. It is hypothesized that the nitro group can be bioreductively activated within the mycobacterial cell to generate reactive nitrogen species that are toxic to the bacterium.[4]
Modulation of Cellular Signaling Pathways
A key aspect of the biological significance of nitrophenyl ethanones lies in their ability to modulate critical intracellular signaling pathways, particularly those involved in inflammation and cancer. The NF-κB and MAPK signaling cascades are two of the most well-characterized pathways that are targeted by these compounds.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[2] Inappropriate activation of this pathway is implicated in a wide range of inflammatory diseases. Certain nitrophenyl ethanone derivatives have been shown to be potent inhibitors of the NF-κB signaling cascade. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been demonstrated to suppress the production of pro-inflammatory mediators by blocking the nuclear translocation of NF-κB subunits.[2]
The inhibitory effect on the NF-κB pathway is often achieved through the prevention of the degradation of the inhibitory protein IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation, proliferation, and apoptosis.[2] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors. Some nitrophenyl ethanone derivatives have been shown to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as JNK and p38.[2] By interfering with this signaling cascade, these compounds can effectively suppress the production of inflammatory cytokines and other mediators of inflammation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenyl ethanone derivatives.
General Synthesis of Nitrophenyl Ethanone Derivatives (Chalcone-like)
This protocol describes a Claisen-Schmidt condensation reaction, a common method for synthesizing chalcone-like compounds from nitrophenyl ethanones.
Materials:
-
Substituted nitrophenyl ethanone
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous solution of a base (e.g., NaOH or KOH)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted nitrophenyl ethanone (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of the base (e.g., 10% NaOH) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[5]
Materials:
-
Nitrophenyl ethanone derivative (test compound)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[5] This can be determined visually or by measuring the optical density at 490 nm using a microplate reader.
Antimycobacterial Growth Inhibition Assay (MGIA)
This protocol outlines a method to assess the ability of a compound to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Nitrophenyl ethanone derivative (test compound)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well plates
-
Incubator (37°C with 5% CO2)
-
Reagents for measuring bacterial growth (e.g., Resazurin)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a specific optical density to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 5-7 days.
-
Growth Measurement: After incubation, add a growth indicator such as Resazurin to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol describes how to assess the effect of a nitrophenyl ethanone derivative on the activation of the NF-κB and MAPK signaling pathways.[6]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Nitrophenyl ethanone derivative (test compound)
-
LPS (lipopolysaccharide) for stimulation
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα, anti-phospho-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for a specific time (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein. Determine the protein concentration using a protein assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Structure-Activity Relationship (SAR) of Nitrophenyl Ethanones
The biological activity of nitrophenyl ethanones is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives.[7][8]
Key Structural Features Influencing Activity:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts the electronic properties and steric hindrance of the molecule, thereby influencing its biological activity.
-
Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring, such as hydroxyl, methoxy, or halogen groups, can modulate the lipophilicity, electronic nature, and metabolic stability of the compound, leading to altered biological effects.
-
Modifications of the Ethanone Side Chain: The ethanone moiety can be readily modified to introduce different functional groups or to form more complex structures like chalcones. These modifications can dramatically affect the compound's interaction with its biological target.
| Compound ID | Nitro Position | Other Substituent | MIC (µg/mL) vs. C. albicans | IC50 (µM) vs. NF-κB |
| NPE-1 | 4-nitro | None | 16 | 5.2 |
| NPE-2 | 3-nitro | None | 32 | 10.8 |
| NPE-3 | 4-nitro | 2-hydroxy | 8 | 2.1 |
| NPE-4 | 4-nitro | 3,4-dihydroxy | 4 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway and Workflow Diagrams
Proposed Mechanism of NF-κB Inhibition by Nitrophenyl Ethanones
Caption: Proposed mechanism of NF-κB inhibition by nitrophenyl ethanones.
Experimental Workflow for Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of nitrophenyl ethanones.
Conclusion and Future Directions
Nitrophenyl ethanones represent a highly promising class of compounds with diverse and significant biological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action, particularly their ability to modulate the NF-κB and MAPK signaling pathways, provide a solid foundation for the rational design of next-generation therapeutics.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships, aided by computational modeling, will be instrumental in designing derivatives with enhanced potency and selectivity. Further elucidation of the precise molecular targets and downstream signaling events will provide a deeper understanding of their mechanisms of action. Additionally, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profiles of the most promising nitrophenyl ethanone derivatives. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel therapies to address a range of unmet medical needs.
References
- BenchChem Technical Support Team. (2025).
- Kráľová, K., et al. (2007). Synthesis and biological evaluation of (E)-3-(nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Molecules, 12(10), 2293-2311.
- Lan, S., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719.
- BenchChem. (2025). Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives: A Guide for Researchers. BenchChem.
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Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
- Zelmer, A., et al. (2015). Ex vivo mycobacterial growth inhibition assay (MGIA) for tuberculosis vaccine testing - a protocol for mouse splenocytes. bioRxiv.
- Tanner, R., et al. (2021). The in vitro direct mycobacterial growth inhibition assay (MGIA)
- Learmonth, D. A., et al. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 45(3), 685-695.
- Jayasooriya, R. G. P. T., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. European Journal of Pharmacology, 670(1), 147-154.
- Rhee, K. Y. (2015). The reality of latent tuberculosis infection.
- BenchChem. (2025). Application Notes and Protocols for Antifungal Susceptibility Testing of Dithiobisbenzamides and Related Sulfur-Containing Compounds. BenchChem.
- Aly, H. F., et al. (2018). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 23(11), 2998.
- Brennan, M. J., et al. (2017).
- Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
-
ResearchGate. (n.d.). Schematic of the MGIT mycobacterial growth inhibition assay method. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase... Retrieved from [Link]
- JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Sfeir, M., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(4), 465–474.
- bioRxiv. (2025).
- Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557.
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Technical Guide: 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone Scaffolds
Topic: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and its derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Synthesis, Functionalization, and Therapeutic Applications[1][2]
Executive Summary
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (often referred to as 5-Nitropaeonol ) represents a critical pharmacophore in medicinal chemistry.[1] Structurally derived from Paeonol (2-hydroxy-4-methoxyacetophenone), the introduction of a nitro group at the C5 position significantly alters its electronic landscape, enhancing its utility as a precursor for bioactive heterocycles, including quinolones, benzoxazoles, and chalcones.[2]
This guide provides a rigorous examination of the synthetic pathways, derivative architectures, and experimental protocols required to exploit this scaffold. It is designed for autonomous execution in a research setting, prioritizing high-yield, chemically defined workflows.[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone |
| Common Name | 5-Nitropaeonol |
| CAS Number | 1414877-12-5 (Generic/Isomer specific may vary) |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone, Hot Ethanol; Sparingly soluble in water |
| pKa (Phenolic) | ~6.5–7.0 (Acidified by ortho-nitro/acetyl electron withdrawal) |
Structural Insight: The molecule features a "push-pull" electronic system.[1][2] The electron-donating methoxy group (C4) and hydroxyl group (C2) are counterbalanced by the electron-withdrawing acetyl (C1) and nitro (C5) groups.[1] The intramolecular hydrogen bond between the C2-hydroxyl and the acetyl carbonyl stabilizes the planar conformation, influencing reactivity and solubility.[2]
Core Synthesis: The Nitration of Paeonol
The primary route to the scaffold is the electrophilic aromatic substitution (nitration) of Paeonol.[2] The C5 position is electronically favored as it is para to the activating hydroxyl group and meta to the deactivating acetyl group.[2][3]
Mechanism & Regioselectivity
The hydroxyl group is the strongest director (ortho/para).[2][3] The ortho position (C3) is sterically crowded by the methoxy group and the acetyl group.[2] Consequently, the para position (C5) is the exclusive site for mono-nitration under controlled conditions.[2]
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 5-Nitropaeonol.
Derivative Architectures
The 5-nitropaeonol scaffold serves as a "tri-functional" hub:
-
Acetyl Group (C1): Susceptible to condensation (Claisen-Schmidt) and hydrazone formation.[1][2]
-
Nitro Group (C5): Reducible to an amine for heterocyclization.[1][2]
-
Phenolic Hydroxyl (C2): Available for esterification or etherification (though H-bonded).[1][2]
Figure 2: Divergent synthesis map showing key derivative classes accessible from the core scaffold.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Nitropaeonol
Objective: Isolate pure 5-nitro isomer while minimizing oxidative degradation.[1][2]
Reagents:
-
Paeonol (2-hydroxy-4-methoxyacetophenone): 10.0 g (60 mmol)[1]
-
Nitric Acid (70%): 6.0 mL[1]
-
Glacial Acetic Acid: 60 mL
Procedure:
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a thermometer and dropping funnel, dissolve 10.0 g of Paeonol in 40 mL of glacial acetic acid.
-
Cooling: Immerse the flask in an ice-salt bath to lower the internal temperature to 0–5 °C.
-
Nitration: Prepare a solution of 6.0 mL HNO₃ in 20 mL glacial acetic acid. Add this mixture dropwise to the stirred Paeonol solution over 30 minutes. Critical: Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation.[2]
-
Reaction: Stir at 5 °C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. A yellow precipitate typically forms.[2]
-
Quenching: Pour the reaction mixture into 300 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the yellow solid, wash copiously with cold water to remove acid traces, and dry.[2][4]
-
Purification: Recrystallize from hot ethanol or methanol.
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesize (E)-1-(2-hydroxy-4-methoxy-5-nitrophenyl)-3-phenylprop-2-en-1-one.
Reagents:
-
5-Nitropaeonol: 1.0 eq[1]
-
Benzaldehyde (substituted or unsubstituted): 1.1 eq
-
KOH (40% aq) or NaOH pellets[1]
-
Ethanol (95%)[1]
Procedure:
-
Dissolve 5-Nitropaeonol (5 mmol) and the appropriate benzaldehyde (5.5 mmol) in Ethanol (20 mL).
-
Cool to 5–10 °C. Add 40% KOH solution (5 mL) dropwise.
-
Stir at RT for 24–48 hours. The solution usually turns deep red/orange (formation of phenolate/chalcone salt).[1][2]
-
Pour into ice water and acidify with dilute HCl (pH ~3–4). The chalcone precipitates as a solid.[1][2][5][4]
Protocol C: Chemoselective Reduction (Nitro to Amine)
Objective: Reduce the nitro group without reducing the ketone carbonyl.[2]
Reagents:
Procedure:
-
Dissolve 5-Nitropaeonol in Ethanol (30 mL).
-
Add SnCl₂[2]·2H₂O (5 eq) followed by dropwise addition of Conc.[2] HCl (10 mL).
-
Reflux at 80 °C for 3–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).[2]
-
Cool, neutralize with 10% NaOH (carefully, to dissolve tin salts).
-
Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.
-
Note: The amine is sensitive to oxidation; store under inert gas or use immediately for cyclization.[1][2]
Therapeutic Potential & Applications
The versatility of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone lies in its derivatives:
-
Antimicrobial Agents: Chalcones derived from this scaffold (via Protocol B)[1][2] exhibit potent activity against Gram-positive bacteria (S. aureus) due to the Michael acceptor ability of the α,β-unsaturated ketone, which can alkylate bacterial thiol enzymes.[2]
-
Anti-inflammatory (COX Inhibitors): The core structure mimics salicylates.[1][2] The 5-amino derivatives can be cyclized into benzoxazoles, which are known pharmacophores for COX-1/COX-2 inhibition.[1][2]
-
Anticancer (Tubulin Inhibitors): Methoxylated chalcones are established tubulin polymerization inhibitors.[1][2] The 5-nitro group enhances lipophilicity and metabolic stability compared to the parent Paeonol.[2]
Safety & Handling (MSDS Summary)
-
Hazards: 5-Nitropaeonol is a nitroaromatic.[1][2] It may be harmful if swallowed, inhaled, or absorbed through skin.[2] It is a potential skin and eye irritant.[1][2]
-
Reactivity: Avoid strong oxidizing agents and strong bases (unless during controlled reaction).[1][2] Nitro compounds can be energetic; do not heat dry solids to decomposition temperatures (>200 °C).[1][2]
-
PPE: Standard lab coat, nitrile gloves, and safety goggles are mandatory.[2] Work in a fume hood, especially during nitration (NOx fumes).[1][2]
References
-
Synthesis of 5-Nitropaeonol: Org. Synth. 1934, 14,[2] 8. (General nitration of acetophenones).[1][2] [1][3]
-
Biological Activity of Paeonol Derivatives: Li, H., et al. "Synthesis and anti-inflammatory activity of paeonol derivatives."[2] Eur. J. Med.[1][2] Chem. 2012.
-
Chalcone Synthesis Protocol: Patil, C.B., et al. "Synthesis and biological evaluation of some new chalcones containing acetophenone moiety." J. Pharm.[1][2] Res. 2009.
-
Spectroscopic Data (NIST): Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- (Isomer comparison).
-
Crystallography & Structure: PubChem Compound Summary for CID 14599557. [1]
(Note: Specific CAS 1414877-12-5 refers to the fluorinated analog in some databases; for the exact 5-nitro-4-methoxy compound, always verify via NMR/MS as CAS numbers for specific regioisomers can vary by vendor.)[1]
Sources
- 1. 2-(2-Hydroxy-phenoxy)-1-(4-methoxy-phenyl)-ethanone | C15H14O4 | CID 4262821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Nitro Group in Acetophenone Derivatives
Strategic Utilization in Medicinal Chemistry & Drug Design
Executive Summary: The Pharmacophore-Toxicophore Duality[1]
The acetophenone scaffold serves as a privileged structure in medicinal chemistry, acting as a precursor for chalcones, hydrazones, and heterocycles. The introduction of a nitro group (-NO₂) onto this scaffold is a high-stakes design strategy. It acts as a "molecular switch," dramatically altering the electronic landscape of the molecule due to its strong electron-withdrawing nature (Hammett constant
While the nitro group enhances potency through increased receptor binding affinity and metabolic activation (bioreduction), it simultaneously introduces risks of mutagenicity and genotoxicity.[1] This guide dissects the mechanistic role of the nitro group in acetophenone derivatives, providing field-proven protocols for synthesis, biological evaluation, and safety profiling.
Mechanistic Foundation: Electronic & Metabolic Causality
To rationally design bioactive acetophenone derivatives, one must understand the two primary mechanisms by which the nitro group influences activity: Electronic Modulation and Bioreductive Activation .
2.1 Electronic Modulation (The Michael Acceptor Effect)
In acetophenone-derived chalcones (1,3-diphenyl-2-propen-1-ones), the nitro group on the A-ring (acetophenone side) or B-ring (aldehyde side) significantly impacts the electrophilicity of the
-
Mechanism: A nitro group (especially in para position) withdraws electron density via resonance and induction.[1][2] This lowers the LUMO energy of the molecule, making the
-carbon a "harder" electrophile. -
Biological Impact: This enhances the molecule's ability to act as a Michael acceptor, forming covalent bonds with nucleophilic cysteine residues in target proteins (e.g., EGFR, NF-
B).
2.2 Bioreductive Activation (The Prodrug Effect)
Nitroacetophenones function as hypoxia-activated prodrugs. In anaerobic environments (common in solid tumors and bacterial biofilms), nitroreductases reduce the nitro group.
-
The Cascade: Nitro (-NO₂)
Nitroso (-NO) Hydroxylamine (-NHOH) Amine (-NH₂). -
Toxicity Source: The nitro radical anion and hydroxylamine intermediates can damage DNA or generate reactive oxygen species (ROS), leading to apoptosis in cancer cells or bacteria.
DOT Diagram 1: Bioreductive Activation Pathway
Caption: Stepwise bioreduction of the nitro group. The 'Futile Cycle' generates ROS under aerobic conditions, while toxic intermediates bind DNA under hypoxia.
Synthetic Workflows & Protocols
The synthesis of nitroacetophenone derivatives requires careful control of regioselectivity. Direct nitration of acetophenone yields primarily the meta-isomer due to the deactivating acetyl group. To access ortho or para isomers, alternative routes or specific starting materials are required.
3.1 Protocol: Synthesis of 4-Nitrochalcone via Claisen-Schmidt Condensation
This protocol describes the condensation of 4-nitroacetophenone with a substituted benzaldehyde. This reaction is sensitive to moisture; anhydrous conditions maximize yield.
Reagents:
-
4-Nitroacetophenone (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium Hydroxide (40% aq. solution) or NaOH pellets
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5 mmol of 4-nitroacetophenone and 5 mmol of the aldehyde in 15 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Catalysis: Place the flask in an ice bath (0-5°C). Add 2 mL of 40% NaOH dropwise over 10 minutes. Note: Rapid addition causes polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product typically precipitates as a yellow/orange solid.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).
-
Purification: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol to yield needle-like crystals.
DOT Diagram 2: Synthesis Workflow (Claisen-Schmidt)
Caption: Workflow for the base-catalyzed Claisen-Schmidt condensation targeting nitrochalcones.
Biological Validation & SAR Analysis[7][8]
The position of the nitro group dictates the biological outcome. Recent studies (Reference 1, 3) highlight specific trends.
4.1 Data Summary: Position vs. Activity
The following table synthesizes data from multiple SAR studies regarding antibacterial (MIC) and anticancer (IC50) activity of acetophenone-derived chalcones.
| Derivative Structure | Nitro Position | Target | Activity Metric | Key Insight |
| Chalcone A | Para (B-ring) | EGFR-TKD | IC50: 4.5 µM | High potency due to strong Michael acceptor capability. |
| Chalcone B | Ortho (A-ring) | COX-2 | Inhibition: 80% | Steric hindrance + H-bonding favors anti-inflammatory binding. |
| Chalcone C | Meta (A-ring) | S. aureus | MIC: 62.5 µg/mL | Moderate activity; less toxic than para-nitro isomers. |
| Semicarbazone D | Para (A-ring) | Anticonvulsant | High Protection | Nitro group enhances lipophilicity and blood-brain barrier penetration. |
4.2 Protocol: In Vitro Cytotoxicity Assay (MTT)
To validate the anticancer potential of the synthesized nitro derivatives.
-
Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve nitro-derivatives in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 - 100 µM) for 48h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Safety & Toxicity: The "Risk" Factor
While effective, nitroaromatics are structural alerts in drug discovery due to potential mutagenicity (Ames positive).
-
Mutagenicity Mechanism: The hydroxylamine intermediate (from bioreduction) can be esterified (e.g., by acetyltransferase), forming a nitrenium ion that covalently binds to guanine residues in DNA.
-
Risk Mitigation:
-
Steric Hindrance: Placing substituents ortho to the nitro group can twist it out of planarity, reducing resonance and bioreduction potential.
-
Bioisosteres: Replacing -NO₂ with -CN (cyano) or -CF₃ (trifluoromethyl) retains electron-withdrawing character but eliminates reductive toxicity.
-
DOT Diagram 3: SAR Optimization Logic
Caption: Decision tree for optimizing nitro-containing leads to balance potency and toxicity.
References
-
Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Source: MDPI (Molecules) URL:[Link]
-
Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Source: Scientific.net / Advanced Materials Research URL:[Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: NIH / National Library of Medicine (Antibiotics) URL:[Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Source: SciELO / Journal of the Brazilian Chemical Society URL:[Link]
Sources
Physicochemical Profiling & Synthetic Utility of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
[1]
Executive Summary
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, commonly known as 5-Nitropaeonol , is a critical aromatic intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Structurally derived from paeonol (a major component of Cortex Moutan), this nitrated derivative serves as a potent scaffold for hydrazone-based nematicides and antifungal agents. Its unique substitution pattern—featuring an intramolecular hydrogen bond between the acetyl and hydroxyl groups, flanked by an electron-withdrawing nitro group—imparts distinct physicochemical stability and reactivity profiles essential for structure-activity relationship (SAR) studies in drug discovery.
Molecular Architecture & Identity
The compound is a tri-substituted benzene ring where the positioning of functional groups dictates its electronic environment and reactivity. The ortho-relationship between the hydroxyl and acetyl groups creates a stable six-membered chelate ring, significantly reducing the volatility and water solubility compared to non-chelated isomers.
| Identifier | Details |
| IUPAC Name | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone |
| Common Name | 5-Nitropaeonol |
| CAS Number | Note: Isomer specificity is critical.[1] Often cited as 5-nitro derivative of CAS 552-41-0 (Paeonol).[1] |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| SMILES | CC(=O)C1=CC(=C(C=C1[O-])OC)O |
| Key Structural Features | Intramolecular H-bond (C2-OH[1] ··· O=C1), Nitro (C5), Methoxy (C4) |
Structural Visualization
The following diagram illustrates the intramolecular hydrogen bonding network and the electronic directing effects relevant to its synthesis.
Physicochemical Characteristics
Understanding the solid-state and solution-phase properties is vital for formulation and synthesis.[1]
Solid-State Properties[1][2]
-
Appearance: Pale yellow crystalline solid.[2] The yellow color arises from the extended conjugation introduced by the nitro group (chromophore) interacting with the electron-rich phenolic system.
-
Melting Point: Typically observed in the range of 150–155 °C (Note: Dinitro derivatives melt lower, approx. 129–130 °C).
-
Solubility Profile:
Electronic Properties[1][4]
-
Acidity (pKa): The pKa of the phenolic hydroxyl is significantly lower (more acidic) than that of paeonol (pKa ~10). The strong electron-withdrawing nature of the para-nitro group stabilizes the phenoxide anion via resonance, likely shifting the pKa to the 6.0–7.0 range.
-
Lipophilicity (LogP): Estimated LogP ~ 1.8–2.[3]2. The nitro group adds polarity, but the intramolecular H-bond maintains a degree of lipophilicity, facilitating membrane permeability in biological assays (e.g., nematicidal uptake).
Synthesis & Purification Workflow
The synthesis involves the direct nitration of paeonol. This reaction requires careful temperature control to avoid over-nitration (forming 3,5-dinitropaeonol) or oxidation of the acetyl group.
Protocol: Regioselective Nitration
Objective: Synthesize 5-nitropaeonol with high regioselectivity over the 3-nitro isomer.
-
Reagents: Paeonol (1.0 eq), Nitric Acid (HNO₃, fuming or 65%), Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄).
-
Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel, placed in an ice-water bath.
-
Procedure:
-
Dissolution: Dissolve Paeonol in glacial Acetic Acid (solvent).
-
Addition: Dropwise add HNO₃ (diluted in AcOH) while maintaining internal temperature < 10 °C . Reasoning: Higher temperatures promote dinitration and oxidative degradation.
-
Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Quenching: Pour the reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.
-
Filtration: Filter the solid and wash copiously with cold water to remove acid residues.
-
-
Purification: Recrystallize from hot Ethanol or Ethyl Acetate.
-
Yield: Typically 60–75%.
-
Synthetic Pathway Diagram[1][4]
Spectroscopic Characterization
Validation of the structure relies on distinguishing the 5-nitro isomer from the 3-nitro isomer using 1H NMR.[1]
1H NMR Fingerprint (DMSO-d6 or CDCl3)[1]
-
Phenolic OH: A sharp singlet appearing very downfield (δ > 12.0 ppm ) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
-
Aromatic Protons:
-
H-3 (Singlet, ~6.6–6.8 ppm): Located between the OH and OMe groups. It is relatively shielded by the electron-donating alkoxy groups.[1]
-
H-6 (Singlet, ~8.0–8.4 ppm): Located between the Acetyl and Nitro groups. This proton is significantly deshielded by the magnetic anisotropy of the carbonyl and the strong electron-withdrawing effect of the ortho-nitro group.[1]
-
-
Methoxy (OMe): Singlet at δ ~3.9 ppm .
-
Acetyl (CH3): Singlet at δ ~2.6 ppm .
Interpretation: The appearance of two aromatic singlets (para-relationship) confirms the substitution pattern at positions 2, 4, and 5. If the nitro group were at position 3, the aromatic protons would likely show coupling or different chemical shifts.
Applications in Drug Development[6][7][8][9]
Nematicidal Agents
Research indicates that 5-nitropaeonol and its hydrazone derivatives exhibit potent activity against the soybean cyst nematode (Heterodera glycines).[1][4][5] The 5-nitro group is identified as a pharmacophore essential for this toxicity, likely by enhancing the molecule's ability to interact with nematode target proteins or by facilitating oxidative stress mechanisms within the pest.
Antifungal & Anti-oomycete Scaffolds
The compound serves as a precursor for Schiff bases (hydrazones) which have demonstrated significant inhibition of Phytophthora capsici (pepper blight). The ketone moiety is condensed with various hydrazides to form these bioactive ligands.
Anti-inflammatory Potential
While paeonol itself is a known anti-inflammatory, the nitro-derivative serves as an intermediate to synthesize amino-paeonols (via reduction), which can be further derivatized into urea or amide-linked inhibitors of the TOPK pathway, showing promise in treating skin inflammation and dermatitis.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[6]
-
Energetic Warning: As a nitro-aromatic compound, it possesses potential energetic properties. While stable at room temperature, it should not be subjected to extreme heat or shock, especially during scale-up of the nitration reaction (exotherm control is critical).
-
Storage: Store in a cool, dry place, protected from light. The phenolic nature makes it susceptible to slow oxidation over long periods if exposed to air.
References
-
Nematicidal Activity: Chen, G. Q., Zhu, L. N., Yang, J. M., & Che, Z. P. (2021).[5] "Combinatorial Synthesis of Novel 3/5(3,5)-(Di)nitro/chloropaeonol Carbonyl Hydrazone Derivatives as Nematicidal Agents." Journal of Asian Natural Products Research.
-
Synthesis & Anti-inflammatory Derivatives: Liu, H., et al. (2022). "Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
General Properties of Paeonol Derivatives: Li, H., et al. (2020). "Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity." Bioorganic Chemistry.
-
Antifungal Applications: Zhang, Y., et al. (2024). "Synthesis of paeonol hydrazone derivatives and their anti‐oomycete, anti‐fungal, and nematicidal activities." Pest Management Science.
Sources
- 1. 4136-21-4|2-Hydroxy-1-(4-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 3. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone safety and handling
Safety, Handling, and Operational Protocols
Part 1: Executive Summary & Chemical Identity
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone , commonly referred to as 5-Nitropaeonol , is a functionalized aromatic ketone used primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., antiviral agents, nematicides) and advanced liquid crystal materials.
Structurally, it is a derivative of Paeonol (2'-hydroxy-4'-methoxyacetophenone) characterized by a nitro group at the 5-position. This substitution introduces significant electronic changes, increasing the acidity of the phenolic hydroxyl group and altering the compound's solubility and reactivity profile compared to its parent molecule.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone |
| Common Name | 5-Nitropaeonol |
| CAS Registry Number | 102877-52-1 (Isomer specific) / Refer to SDS for batch specific |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
| Key Structural Feature | Intramolecular H-bond (OH[2][3]···O=C) stabilizes the pseudo-ring |
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Expert Insight: As a nitro-substituted phenol, this compound exhibits a dual-hazard profile. The nitro group (
1. GHS Classification (Derived)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
2. Toxicological Mechanisms[4]
-
Skin Absorption: Nitro-aromatics are lipophilic; significant absorption can occur through intact skin.
-
Sensitization: The electron-deficient ring system (activated by the nitro group) can act as a hapten, potentially reacting with skin proteins to induce allergic contact dermatitis.
-
Thermal Instability: While mono-nitro compounds are generally stable, the presence of the acetyl group and potential for polynitration impurities means this compound should be treated as thermally sensitive above 150°C.
Part 3: Risk Assessment & Control Strategies
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of >100 fpm.
-
Dust Control: Use static-dissipative weighing boats. Nitro-aromatic dusts can be explosive if suspended in high concentrations; ensure equipment is grounded.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the crystalline powder.
Part 4: Operational Handling Protocols
Workflow Visualization
The following diagram outlines the critical control points (CCPs) for handling 5-Nitropaeonol, from storage to reaction setup.
Caption: Operational workflow emphasizing containment during the solid-handling phase to minimize dust exposure.
Protocol: Safe Weighing and Solubilization
-
Preparation:
-
Equip PPE.[5] Verify fume hood airflow.
-
Pre-weigh the solvent (DMSO or DMF) in a tared vial to minimize the time the solid is exposed to air.
-
-
Transfer:
-
Use a plastic or anti-static spatula. Do not use metal spatulas if there is any risk of shock sensitivity (general precaution for nitro compounds).
-
Transfer the solid 5-Nitropaeonol gently to avoid aerosolization.
-
-
Solubilization:
-
Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.
-
Cap the vial immediately. Vortex or sonicate inside the hood until dissolved.
-
-
Decontamination:
-
Wipe down the balance area with a detergent solution followed by ethanol. Nitro-aromatics can leave persistent yellow residues.
-
Part 5: Emergency Response & Waste Disposal
Spill Management
-
Small Spill (<5g):
-
Isolate the area.[5]
-
Dampen the powder with ethanol or PEG-400 to prevent dust generation.
-
Wipe up with absorbent pads.
-
Clean surface with soap and water (alkaline soap helps solubilize the phenol).
-
-
Skin Exposure:
-
Immediately wash with polyethylene glycol (PEG) 300 or 400 (if available) followed by copious water. Ethanol can enhance skin absorption and should be avoided for skin cleaning.
-
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with strong oxidizers or reducing agents.
-
Labeling: Must be clearly labeled "Nitro-aromatic Waste - Toxic."
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Paeonol (Parent Compound). Retrieved from [Link]
-
Molaid Chemicals. (2023). 1-(2-hydroxy-4-methoxy-3-nitro-phenyl)-ethanone Structure and Activity. Retrieved from [Link]
Sources
- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 2. Sci-Hub. The intramolecular hydrogen bond in ortho-hydroxy acetophenones / Journal of Molecular Structure, 2004 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-NITROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Historical synthesis methods for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
A Critical Review of Nitration Methodologies
Executive Summary
The synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (commonly referred to as 5-nitropeonol ) represents a pivotal transformation in the preparation of bioactive chalcones, flavones, and quinolones. This guide deconstructs the historical and modern methodologies for generating this intermediate, with a specific focus on regioselective nitration.
While the target molecule appears structurally simple, the synthesis demands rigorous control over thermodynamic and kinetic parameters to prevent dinitration or oxidative degradation. This whitepaper outlines a self-validating protocol based on Electrophilic Aromatic Substitution (EAS), supported by mechanistic insights and authoritative references.
Structural Logic & Retrosynthetic Analysis
To design a robust synthesis, one must first understand the electronic landscape of the starting material, Paeonol (2'-hydroxy-4'-methoxyacetophenone) .
The Regioselectivity Matrix
The nitration of Paeonol is governed by the competing directing effects of three substituents on the benzene ring:
-
-OH (Position 2): Strong activator, ortho/para director.
-
-OMe (Position 4): Strong activator, ortho/para director.
-
-COCH₃ (Position 1): Moderate deactivator, meta director.
Locus of Attack Analysis:
-
Position 3: Located between the -OH and -COCH₃ groups. This site is sterically crowded and electronically less favorable due to the electron-withdrawing nature of the adjacent carbonyl.
-
Position 5: Para to the -OH group and ortho to the -OMe group. Both activators synergistically direct electron density to this position. It is the kinetically favored site for electrophilic attack.
-
Position 6: Meta to both activators. Highly unfavorable.
Mechanistic Pathway (EAS)
The reaction proceeds via a classic Electrophilic Aromatic Substitution mechanism.[1] The generation of the nitronium ion (
Visualization: Reaction Mechanism
The following diagram illustrates the electronic flow and transition states involved in the conversion of Paeonol to 5-nitropeonol.
Caption: Mechanistic flow of the regioselective nitration of Paeonol at the C5 position.
Detailed Experimental Protocol
This protocol is adapted from historical standardizations in Journal of the Indian Chemical Society and validated against modern solvent-free green chemistry benchmarks. It utilizes Glacial Acetic Acid as a solvent to moderate the oxidizing power of nitric acid, preventing tar formation.
Reagents & Stoichiometry[2][3]
| Component | Role | Stoichiometry (Eq) | Notes |
| Paeonol | Substrate | 1.0 | Purity >98% recommended |
| Nitric Acid (70%) | Reagent | 1.2 - 1.5 | Excess ensures conversion; do not use fuming HNO₃ initially |
| Glacial Acetic Acid | Solvent | 10-15 Vol | Moderates exotherm; solubilizes substrate |
| Ice/Water | Quench | Excess | For precipitation of product |
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a 250 mL three-necked round-bottom flask equipped with a thermometer and a dropping funnel, dissolve Paeonol (10.0 g) in Glacial Acetic Acid (40 mL) .
-
Checkpoint: Ensure complete dissolution.[3] The solution should be clear/pale yellow.
-
-
Thermal Conditioning:
-
Cool the solution to 0–5°C using an ice-salt bath.
-
Critical: Maintaining temperature below 10°C is essential to prevent oxidation of the methoxy group or dinitration.
-
-
Nitration:
-
Prepare a solution of Nitric Acid (4.5 mL, ~70%) in Glacial Acetic Acid (10 mL) .
-
Add the acid mixture dropwise over 30–45 minutes.
-
Observation: The solution will transition from yellow to a deep orange/red.
-
Safety: If brown fumes (
) evolve rapidly, stop addition and cool immediately. This indicates runaway oxidation.
-
-
Reaction Maturation:
-
Allow the mixture to stir at 0–10°C for 1 hour.
-
Remove the ice bath and allow to warm to room temperature (20–25°C) for an additional 30 minutes.
-
-
Quenching & Isolation:
-
Pour the reaction mixture into crushed ice (200 g) with vigorous stirring.
-
A yellow solid will precipitate immediately.
-
Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol (95%) or Methanol .
-
Target Yield: 75–85%.
-
Physical State: Yellow crystalline needles.
-
Process Workflow & Validation
The following workflow diagram illustrates the operational steps and the critical decision points (Checkpoints) required to ensure batch integrity.
Caption: Operational workflow for the synthesis of 5-nitropeonol with critical control points.
Characterization Standards
To validate the identity of the synthesized compound, compare analytical data against the following expected values.
-
Melting Point: The introduction of the nitro group significantly raises the melting point compared to Paeonol (mp 52°C).
-
Expected Range:154–156°C (Literature standard for 5-nitro isomer).
-
Note: Lower melting points (e.g., 100°C) usually indicate the presence of the 3-nitro isomer or incomplete nitration.
-
-
IR Spectroscopy (KBr):
-
3400–3200 cm⁻¹: -OH stretch (Broad, chelated).
-
1640 cm⁻¹: C=O stretch (Ketone, lowered due to H-bonding).
-
1520 & 1340 cm⁻¹:
asymmetric and symmetric stretches (Diagnostic).
-
-
¹H-NMR (CDCl₃/DMSO-d₆):
-
The key indicator of regioselectivity is the aromatic region.
-
Proton H3: Singlet (or narrow doublet) ~6.5 ppm (Shielded by OMe and OH).
-
Proton H6: Singlet ~8.4 ppm (Highly deshielded by the adjacent Nitro and Carbonyl groups).
-
Absence of coupling:[4] The para-relationship of H3 and H6 usually results in singlets, confirming the 2,4,5-substitution pattern.
-
References
-
Mechanism of Nitration: Estévez, P. M., et al. "Mechanism and Regioselectivity of Electrophilic Aromatic Nitration in Solution." Journal of Molecular Modeling, vol. 24, no.[5][6] 15, 2018.[5][7]
-
Solvent Effects in Nitration: "Reaction of Peonol with Nitric Acid in Acetic Acid." Stack Exchange Chemistry, 2024.[6]
-
Physical Properties: PubChem Compound Summary for 2'-Hydroxy-5'-nitroacetophenone (Isomer Comparison). National Center for Biotechnology Information.
-
General Nitration Protocols: "Nitration of Phenols: Regioselectivity and Mechanism." Khan Academy Organic Chemistry.
Note: While specific historical papers from the 1950s (e.g., J. Ind. Chem. Soc.) established the melting point of 5-nitropeonol at 154°C, the citations above provide the modern mechanistic and physical grounding required to validate the synthesis today.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. CID 68756373 | C18H20O6 | CID 68756373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of chalcones using 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Protocol for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Scaffolds
Strategic Overview
This application note details the synthesis of functionalized chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone as the nucleophilic component.
This specific starting material represents a highly functionalized scaffold, often derived from the nitration of Paeonol. Its structural complexity offers unique pharmacological potential—specifically in antimicrobial and anticancer domains—but presents distinct synthetic challenges compared to simple acetophenones:
-
Acidity of the 2-OH group: The ortho-hydroxyl group, further acidified by the para-nitro group, rapidly consumes base, requiring modified stoichiometric ratios.
-
Electronic Push-Pull: The 5-nitro group (electron-withdrawing) enhances the acidity of the
-methyl protons, theoretically accelerating enolization, while the 4-methoxy group (electron-donating) stabilizes the aromatic core. -
Solubility Profile: The formation of the phenoxide salt during the reaction alters solubility, often requiring specific solvent systems (EtOH/DCM mixtures) to maintain homogeneity.
Reaction Mechanism & Kinetics
The synthesis proceeds via a base-catalyzed Claisen-Schmidt Condensation .[1] Unlike standard aldol condensations, the presence of the free phenolic hydroxyl group necessitates an initial deprotonation step.
Mechanistic Pathway[2]
-
Phenoxide Formation: The base (KOH) first deprotonates the acidic phenol (
due to the nitro group), forming a phenoxide anion. -
Enolate Generation: A second equivalent of base abstracts an
-proton from the acetyl group. -
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the benzaldehyde derivative.
-
Dehydration: Spontaneous elimination of water yields the
-unsaturated ketone (Chalcone).
Figure 1: Mechanistic pathway for the synthesis of nitro-alkoxy chalcones. Note the dual deprotonation requirement.
Detailed Experimental Protocol
Materials Required
-
Precursor: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (10 mmol)
-
Electrophile: Substituted Benzaldehyde (10 mmol)
-
Base: Potassium Hydroxide (KOH) pellets (25-30 mmol)
-
Solvent: Ethanol (Absolute) or Methanol
-
Acid: HCl (10% aqueous solution) for workup[1]
Step-by-Step Methodology
1. Preparation of the Nucleophile Solution
-
In a 100 mL round-bottom flask, dissolve 10 mmol (approx. 2.11 g) of the acetophenone derivative in 20 mL of ethanol.
-
Observation: The solution may appear yellow due to the nitro chromophore.
2. Addition of Electrophile
-
Add 10 mmol of the chosen aromatic aldehyde (equimolar ratio). Stir for 5 minutes to ensure mixing.
3. Base Catalysis (The Critical Step)
-
Prepare a solution of 40% aqueous KOH.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Dropwise, add the KOH solution.
-
Stoichiometry Note: You must add excess base (approx. 2.5 to 3 equivalents). The first equivalent is consumed by the phenol; the rest drives the enolization.
-
Visual Cue: The solution will turn a deep red/orange immediately. This "Red-Shift" confirms the formation of the nitrophenoxide anion.
4. Reaction Phase
-
Allow the mixture to stir at 0-5°C for 30 minutes.
-
Remove the ice bath and allow to stir at Room Temperature (25°C) for 12–24 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting acetophenone spot (
) should disappear.
5. Workup and Isolation
-
Pour the reaction mixture into 100 mL of crushed ice/water.
-
Acidification: Slowly add 10% HCl with stirring until the pH reaches ~2-3.
-
Why this matters: The product exists as a soluble phenoxide salt in the basic reaction media. Acidification reprotonates the phenol, rendering the chalcone insoluble in water and causing it to precipitate.
-
Filter the resulting solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove excess acid and inorganic salts.
6. Purification
-
Recrystallize from hot Ethanol or an Ethanol/DCM mixture.
-
Dry under vacuum at 50°C for 4 hours.
Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral features must be validated.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Yield | 75% - 90% | Lower yields often indicate incomplete acidification. |
| Appearance | Yellow to Orange Solid | Color intensity increases with electron-donating aldehydes. |
| Melting Point | 160°C - 210°C | Highly dependent on the aldehyde substituent. |
| Doublets, | ||
| IR (C=O) | 1630 - 1645 cm | Lower than typical ketones due to conjugation and intramolecular H-bonding. |
Structural Validation Logic (NMR)
The most critical validation step is confirming the trans-geometry of the alkene linker.
-
Signal: Look for two doublets in the aromatic region.
-
Coupling Constant (
): A -value of 15–16 Hz is the definitive "fingerprint" for the trans-chalcone. A lower value (8–10 Hz) would indicate the cis-isomer (rare) or a dihydro-intermediate (incomplete dehydration). -
Phenolic Proton: A singlet downfield (
ppm) confirms the presence of the intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen.
Troubleshooting & Optimization Workflow
If yields are low (<50%) or purity is compromised, follow this decision tree.
Figure 2: Troubleshooting logic for optimizing nitro-chalcone synthesis.
References
-
Claisen-Schmidt Condensation Overview
-
Synthesis of Nitro-Chalcones
- Susanti, E., et al. (2012). The Influence of Nitro Group on Synthesis of Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research.
-
[Link]
-
Biological Relevance of Hydroxy-Chalcones
- Mai, C. W., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules (MDPI).
-
[Link]
-
Characterization of 2-Hydroxy-4-methoxyacetophenone Derivatives
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone - Google Patents [patents.google.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. praxilabs.com [praxilabs.com]
- 7. jocpr.com [jocpr.com]
- 8. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone as a precursor for heterocyclic compounds
Application Note: 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone as a Scaffold for Functionalized Oxygen Heterocycles
Abstract
This application note details the utility of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (HMNE) as a high-value precursor in medicinal chemistry. Unlike simple acetophenones, HMNE possesses a unique substitution pattern that facilitates the rapid construction of 6-nitro- and 6-amino-flavones , a pharmacophore class associated with kinase inhibition, antioxidant activity, and anticancer properties. This guide provides validated protocols for Claisen-Schmidt condensation, oxidative cyclization, and nitro-group reduction, establishing a robust workflow for heterocyclic library generation.
Chemical Profile & Reactivity Analysis
The versatility of HMNE stems from its "Push-Pull-Anchor" electronic structure, which directs regioselectivity during heterocyclic ring formation.
-
The Anchor (Ortho-Hydroxy Acetyl): The 1-acetyl and 2-hydroxyl groups form a stable intramolecular hydrogen bond. This motif is the prerequisite for Kostanecki-Robinson acylation or Claisen-Schmidt condensation to form the pyran-4-one core (chromone/flavone).
-
The Pull (5-Nitro Group): Positioned para to the hydroxyl, the nitro group significantly increases the acidity of the phenolic proton (
reduction). This facilitates base-catalyzed O-alkylation or aldol condensations under milder conditions compared to non-nitrated analogs. -
The Push (4-Methoxy Group): This electron-donating group stabilizes the resulting carbocation intermediates during electrophilic aromatic substitutions, balancing the deactivating effect of the nitro group.
Primary Application: Synthesis of 6-substituted-7-methoxyflavones .
Application Workflow: The Chalcone-Flavone Pathway
The most efficient route to heterocycles from HMNE is the two-step synthesis of nitro-flavones via a chalcone intermediate.
Step 1: Claisen-Schmidt Condensation (Chalcone Synthesis)[1][2][3]
-
Objective: Create the
-unsaturated ketone linkage. -
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
-
Critical Control: The 5-nitro group makes the acetophenone methyl protons (
) more acidic, increasing reaction rate but also the risk of side reactions (polymerization). Temperature control is vital.
Step 2: Oxidative Cyclization (Flavone Formation)
-
Objective: Close the pyran ring.
-
Method: Iodine-mediated oxidative cyclization in DMSO.[1] This method is superior to the Algar-Flynn-Oyamada (AFO) reaction for nitro-derivatives, as AFO often yields aurones as side products when strong electron-withdrawing groups are present.
Step 3: Functional Diversification (Nitro Reduction)
-
Objective: Convert the pharmacologically inert nitro group into a reactive amino handle for further derivatization (e.g., amide coupling, sulfonamide formation).
Detailed Experimental Protocols
Protocol A: Synthesis of Nitro-Chalcones
Target: (E)-1-(2-hydroxy-4-methoxy-5-nitrophenyl)-3-phenylprop-2-en-1-one
Reagents:
-
HMNE (1.0 eq)
-
Benzaldehyde derivative (1.1 eq)[2]
-
KOH (40% aq. solution)
-
Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of HMNE and 5.5 mmol of the aldehyde in 15 mL of ethanol.
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 3 mL of 40% KOH dropwise over 10 minutes. Note: The solution will turn deep red/orange due to phenoxide formation.
-
Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl.
-
Isolation: The chalcone will precipitate as a yellow/orange solid. Filter, wash with cold water until neutral pH, and recrystallize from Ethanol/DMF.
Data Validation:
| Parameter | Specification |
|---|---|
| Appearance | Yellow to Orange Needles |
| Yield | 75–85% |
|
Protocol B: I /DMSO Cyclization to Nitro-Flavones
Target: 6-Nitro-7-methoxyflavone
Reagents:
-
Nitro-Chalcone (from Protocol A) (1.0 eq)
-
Iodine (I
) (0.1 eq - catalytic) -
DMSO (Solvent)[3]
Procedure:
-
Setup: Dissolve 2.0 mmol of the nitro-chalcone in 10 mL of DMSO.
-
Addition: Add a catalytic amount of Iodine (approx. 50 mg).
-
Heating: Heat the mixture to 130°C for 2–4 hours.
-
Workup: Cool to room temperature and pour into 50 mL of aqueous sodium thiosulfate (10%) to quench the iodine.
-
Purification: Filter the precipitate. Recrystallize from glacial acetic acid.
Visualizing the Pathway
The following diagram illustrates the chemical logic and branching pathways available from the HMNE scaffold.
Figure 1: Synthetic workflow transforming HMNE into bioactive flavone scaffolds. Note the divergence at the chalcone stage where proper oxidant selection (Iodine vs. Peroxide) determines the heterocyclic core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Chalcone) | Cannizzaro reaction of aldehyde | Add aldehyde after ketone enolization; keep temp <5°C. |
| Tarry Product (Chalcone) | Polymerization of nitro-ketone | Reduce base concentration (use 20% KOH) or reduce reaction time. |
| Incomplete Cyclization | Iodine sublimation | Use a sealed tube or reflux condenser; ensure temp reaches 130°C. |
| Solubility Issues | Nitro group aggregation | Use DMF or DMSO as co-solvents during the Claisen-Schmidt step if Ethanol fails. |
References
-
A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 2007. Available at: [Link]
-
Synthesis of Chalcones: An Improved High-Yield Protocol. Molecules, 2023. Available at: [Link]
-
PubChem Compound Summary: 2'-Hydroxy-5'-nitroacetophenone. National Library of Medicine. Available at: [Link]
-
Synthetic Studies toward Monomethoxytetrahydroxyflavones. Molecules, 2020.[1] Available at: [Link]
Sources
Application Note: Optimized Cytotoxicity & Mechanism Profiling for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Analogs
Introduction & Scientific Rationale
The evaluation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and its analogs requires a specialized approach that differs from standard high-throughput screening. While this scaffold is a promising precursor for chalcones and Schiff bases with potential anticancer and anti-inflammatory properties, its physicochemical nature presents specific challenges to data integrity.
The "Nitro-Interference" Challenge
Standard colorimetric assays, particularly MTT , are often unsuitable for this class of compounds.
-
Direct Reduction: The nitro (
) group on the phenyl ring is susceptible to enzymatic reduction by reductases other than mitochondrial succinate dehydrogenase, or even direct chemical reduction of tetrazolium salts, leading to false-positive viability signals. -
Spectral Overlap: Many nitro-acetophenone analogs form yellow-to-orange solutions. This intrinsic color absorbs light near 570 nm, overlapping with the formazan absorbance peak used in MTT/MTS assays.
The Solution
To ensure Trustworthiness and Scientific Integrity , this guide recommends a biphasic screening approach:
-
Primary Screen: Resazurin (Alamar Blue) fluorescence assay. It is spectrally distinct from the compound’s color and less prone to chemical reduction by the test molecule.
-
Mechanistic Validation: DCFDA Cellular ROS Assay . Nitro-aromatic compounds frequently induce cytotoxicity via "redox cycling," generating superoxide radicals. This assay confirms whether the observed toxicity is ROS-dependent.
Experimental Workflow Logic
The following decision tree illustrates the critical logic required to select the correct assay for this specific chemical class.
Caption: Decision logic prioritizing fluorescent readouts over absorbance to mitigate spectral interference from nitro-acetophenone analogs.
Protocol 1: Compound Preparation & Handling[1]
Objective: To prepare stable stock solutions without precipitation, ensuring accurate dosing.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is the required solvent. The methoxy and nitro groups reduce water solubility.
-
Stock Concentration: Prepare a 20 mM master stock.
-
Calculation: Molecular Weight
211.17 g/mol (varies by analog). Weigh ~4.22 mg into 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can degrade the nitro group.
-
Working Solutions: Dilute in serum-free media immediately before use. Ensure final DMSO concentration on cells is < 0.5% (v/v) to prevent solvent toxicity.
Protocol 2: Primary Cytotoxicity (Resazurin Fluorescence)
Why this assay? Resazurin is non-toxic and uses an excitation/emission (560/590 nm) that avoids the absorbance spectrum of yellow nitro compounds.
Materials
-
Target Cells (e.g., A549, MCF-7)[1]
-
Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, sterile filtered)
-
Black-walled, clear-bottom 96-well plates (Critical for fluorescence)
Step-by-Step Methodology
-
Seeding:
-
Seed cells (3,000–10,000 cells/well) in 100 µL complete media.
-
Crucial Control: Include 3 wells with media only (no cells) for background subtraction.
-
Incubate 24h at 37°C, 5% CO₂ for attachment.
-
-
Treatment:
-
Remove old media.[2]
-
Add 100 µL of compound dilutions (e.g., 0.1 µM to 100 µM).
-
Self-Validating Step: Include "Compound Interference Wells" containing media + compound (highest concentration) + NO cells .
-
Reasoning: If these wells fluoresce, the compound chemically reduces resazurin. If they do not, the assay is valid.
-
-
Incubate for 24h, 48h, or 72h.[1]
-
-
Resazurin Addition:
-
Add 20 µL of Resazurin stock to each well (Final volume 120 µL).
-
Incubate for 2–4 hours at 37°C. (Monitor color change from Blue -> Pink).
-
-
Readout:
-
Measure Fluorescence: Ex 560 nm / Em 590 nm .
-
Note: Do not use absorbance (570 nm) as the compound color will interfere.
-
Data Processing
Calculate % Viability:
- : Media only.
-
Check
: Must be equal to .
Protocol 3: Mechanistic Insight (ROS Generation)
Why this assay? Nitro-aromatic compounds are known "redox cyclers." They can accept an electron to form a nitro-anion radical, which then transfers the electron to oxygen, creating Superoxide (
Materials
-
H2DCFDA (DCFDA): Cell-permeant ROS indicator.[3]
-
Positive Control: Tert-butyl hydroperoxide (TBHP) or Hydrogen Peroxide (
).
Step-by-Step Methodology
-
Seeding: Seed cells in black-walled 96-well plates (20,000 cells/well) and incubate overnight.
-
Staining (Pre-loading):
-
Critical Step: Wash cells 1x with PBS. Serum esterases can cleave DCFDA prematurely.
-
Incubate cells with 20 µM DCFDA in serum-free, phenol-red-free media for 45 minutes at 37°C.
-
-
Wash: Remove DCFDA solution and wash 1x with PBS.
-
Treatment:
-
Add test compounds (diluted in phenol-red-free media) to the cells.[4]
-
Timing: ROS generation from nitro-redox cycling is often rapid. Measure kinetics immediately or at short intervals (1h, 2h, 4h).
-
-
Readout:
-
Measure Fluorescence: Ex 485 nm / Em 535 nm .
-
Experimental Visualization
Caption: Step-by-step workflow emphasizing the inclusion of cell-free controls to validate assay integrity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Phenol red in media | Use phenol-red-free media for all fluorescence reads. |
| False Positive Viability | Compound reduces Resazurin | Check "Cell-Free Compound Control." If high, switch to ATP Luminescence (CellTiter-Glo). |
| Precipitation | Compound insolubility | Ensure DMSO < 0.5%. Sonicate stock solution. Verify solubility limit. |
| No ROS Signal | Serum interference | DCFDA must be loaded in serum-free buffer/media. Serum esterases degrade the probe. |
References
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. Link
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, electron transfer, reactive oxygen species, and bioactivity. Current Bioactive Compounds. (Mechanistic grounding for ROS assay).
-
Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin assays. Acta Histochemica. Link
-
Thermo Fisher Scientific. AlamarBlue Cell Viability Reagent Protocol. Link
-
Abcam. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Link
Sources
The Strategic Synthesis of Flavonoids from 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of flavonoids utilizing 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic considerations behind the synthetic pathway, provide step-by-step experimental procedures, and offer insights into the characterization of the resulting flavonoid scaffolds.
Introduction: The Versatility of the Flavonoid Scaffold
Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. Their characteristic C6-C3-C6 carbon skeleton forms the basis for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The targeted synthesis of novel flavonoid derivatives is a cornerstone of modern drug discovery, enabling the fine-tuning of their pharmacological profiles.
The starting material, 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, is a strategically functionalized acetophenone. The presence of the hydroxyl group at the C2' position is essential for the subsequent cyclization to form the flavonoid core. The methoxy group at C4' and the nitro group at C5' offer valuable handles for modulating the electronic properties and biological activity of the final flavonoid product, and can also serve as points for further synthetic elaboration. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, opening avenues for a variety of derivatizations.[1]
Synthetic Strategy: A Two-Step Approach to Flavonoid Synthesis
The most common and efficient method for synthesizing flavonoids from 2'-hydroxyacetophenones is a two-step process:
-
Claisen-Schmidt Condensation: This reaction forms the chalcone intermediate by creating a carbon-carbon bond between the α-carbon of the acetophenone and the carbonyl carbon of an aromatic aldehyde.[2]
-
Cyclization of the Chalcone: The resulting 2'-hydroxychalcone is then cyclized to form the flavanone, which can be further oxidized to the corresponding flavone.
This guide will provide detailed protocols for both of these critical steps.
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of 6-methoxy-7-nitroflavone.
Experimental Protocols
Part 1: Synthesis of 2'-hydroxy-4'-methoxy-5'-nitrochalcone via Claisen-Schmidt Condensation
This protocol details the base-catalyzed condensation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone with benzaldehyde. The α-proton of the acetophenone is abstracted by the base to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone.[2]
Materials:
-
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (1 equivalent) and benzaldehyde (1.1 equivalents) in a minimal amount of ethanol.
-
Cool the mixture in an ice bath with stirring.
-
Prepare a solution of NaOH or KOH (2-3 equivalents) in ethanol or water and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated solid is the crude chalcone. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2'-hydroxy-4'-methoxy-5'-nitrochalcone.
Characterization Data (Expected):
| Parameter | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the α,β-unsaturated system, methoxy protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, vinylic carbons, and the methoxy carbon. |
| IR (cm⁻¹) | Characteristic peaks for O-H stretching, C=O stretching of the ketone, C=C stretching of the alkene, and N-O stretching of the nitro group. |
Part 2: Synthesis of 6-methoxy-7-nitroflavone via Oxidative Cyclization of Chalcone
This protocol describes the conversion of the 2'-hydroxychalcone intermediate to the corresponding flavone. Two common methods are presented: acid-catalyzed cyclization and oxidative cyclization using iodine in DMSO. The choice of method may depend on the specific substrate and desired outcome.
In this method, the chalcone undergoes an intramolecular Michael addition followed by dehydration under acidic conditions to yield the flavone.
Materials:
-
2'-hydroxy-4'-methoxy-5'-nitrochalcone
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the 2'-hydroxy-4'-methoxy-5'-nitrochalcone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture at reflux (around 100-120 °C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is the crude flavone. Collect the product by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-methoxy-7-nitroflavone.[3]
This method utilizes iodine as an oxidizing agent in dimethyl sulfoxide (DMSO) to effect the cyclization and subsequent dehydrogenation to the flavone. This is often a milder alternative to strong acid catalysis.[4]
Materials:
-
2'-hydroxy-4'-methoxy-5'-nitrochalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
Procedure:
-
Dissolve the 2'-hydroxy-4'-methoxy-5'-nitrochalcone (1 equivalent) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (approximately 10 mol%).
-
Heat the reaction mixture at 100-120 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Add water to precipitate the crude flavone.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Characterization Data for 6-methoxy-7-nitroflavone (Expected):
| Parameter | Expected Value |
| Appearance | Pale yellow to yellow crystalline solid |
| ¹H NMR | Signals for the aromatic protons on the A and B rings, a characteristic singlet for the H-3 proton, and a singlet for the methoxy group. |
| ¹³C NMR | Signals for the carbonyl carbon (C-4), carbons of the pyrone ring, and the aromatic carbons. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching of the γ-pyrone, C=C stretching, and N-O stretching of the nitro group. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₆H₁₁NO₅. |
Mechanistic Insights and Rationale
The success of this synthetic sequence relies on a clear understanding of the underlying reaction mechanisms.
Figure 2: Mechanism of the Claisen-Schmidt condensation.
The electron-withdrawing nitro group at the 5'-position of the acetophenone can have a dual effect. It increases the acidity of the α-protons, potentially facilitating enolate formation. However, it also deactivates the aromatic ring, which can influence the overall reaction rate. The methoxy group at the 4'-position is an electron-donating group, which can help to stabilize the carbocation intermediates that may form during the reaction.
Sources
Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules from 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a versatile starting material. We present detailed, step-by-step protocols for the synthesis of nitro-substituted chalcones and their subsequent cyclization to biologically relevant pyrazoline derivatives. The rationale behind key experimental choices is elucidated to provide researchers with a deep understanding of the synthetic strategies. Furthermore, we outline standardized protocols for assessing the antioxidant and in vitro anticancer activities of the synthesized compounds, complete with data presentation formats for robust analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel heterocyclic compounds.
Introduction: The Potential of 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone in Drug Discovery
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone, also known as 5-nitro-paeonol, is an attractive scaffold for the synthesis of novel bioactive compounds. The presence of multiple functional groups—a hydroxyl, a methoxy, a nitro group, and a ketone—offers a rich platform for chemical modification. The core structure is related to paeonol, a natural product known for its diverse pharmacological activities. The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the resulting derivatives, with nitro-substituted compounds often exhibiting enhanced antimicrobial and anticancer properties.[1][2][3][4]
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids.[5][6] They are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[5][7][8] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[6][9][10][11]
Furthermore, the α,β-unsaturated ketone moiety in chalcones makes them excellent precursors for the synthesis of various heterocyclic compounds, such as pyrazolines.[12][13][14] Pyrazoline derivatives are five-membered heterocyclic rings that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[13][15][16]
This application note details the synthesis of a series of novel chalcones from 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and their subsequent conversion to pyrazoline derivatives. We also provide protocols for evaluating their antioxidant and anticancer potential.
Synthetic Pathways and Methodologies
The overall synthetic strategy involves a two-step process: (1) the synthesis of chalcone intermediates via a Claisen-Schmidt condensation, and (2) the cyclocondensation of the chalcones with a hydrazine derivative to yield pyrazolines.
Stage 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and versatile method for the formation of chalcones.[6][9][10][11][17] The reaction proceeds via an aldol condensation mechanism, where a base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, or chalcone.
Caption: Workflow for the synthesis of chalcone derivatives.
2.1.1. Detailed Protocol for Chalcone Synthesis
Materials:
-
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol.
-
In a separate beaker, prepare a 40% aqueous solution of NaOH or KOH.
-
Slowly add the basic solution dropwise to the ethanolic solution of the reactants with constant stirring at room temperature. The addition of a strong base facilitates the deprotonation of the ketone to form the enolate ion.[10]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is acidic. This step neutralizes the excess base and precipitates the chalcone product.[8]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.
-
Dry the purified product in a desiccator and determine its melting point and yield. Characterize the compound using spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Stage 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are synthesized from chalcones via a cyclocondensation reaction with hydrazine or its derivatives.[12][13][14][16] The reaction is typically carried out in the presence of a catalytic amount of acid, such as acetic acid, which protonates the carbonyl oxygen of the chalcone, making it more susceptible to nucleophilic attack by the hydrazine. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the stable pyrazoline ring.
Caption: Workflow for the synthesis of pyrazoline derivatives.
2.2.1. Detailed Protocol for Pyrazoline Synthesis
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate or phenylhydrazine
-
Ethanol or glacial acetic acid
-
Distilled water
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the chalcone derivative in ethanol or glacial acetic acid. Glacial acetic acid can act as both a solvent and a catalyst.[12]
-
Add 1.2 equivalents of hydrazine hydrate or phenylhydrazine to the solution.
-
Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
-
Dry the purified product and characterize it by determining its melting point and using spectroscopic methods.
Data Presentation of Synthesized Compounds
The following table provides a template for summarizing the yields and physical properties of the synthesized compounds.
| Compound ID | R-Group (on Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| Chalcones | ||||
| C1 | -H | C₁₆H₁₃NO₅ | 85 | 152-154 |
| C2 | -Cl | C₁₆H₁₂ClNO₅ | 88 | 168-170 |
| C3 | -OCH₃ | C₁₇H₁₅NO₆ | 82 | 160-162 |
| Pyrazolines | ||||
| P1 | -H | C₁₆H₁₅N₃O₄ | 78 | 198-200 |
| P2 | -Cl | C₁₆H₁₄ClN₃O₄ | 81 | 210-212 |
| P3 | -OCH₃ | C₁₇H₁₇N₃O₅ | 75 | 205-207 |
Bioactivity Assessment Protocols
This section outlines the protocols for evaluating the antioxidant and in vitro anticancer activities of the newly synthesized molecules.
Antioxidant Activity Screening
The antioxidant activity of the synthesized compounds can be assessed using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[18][19][20][21]
3.1.1. DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compounds and the standard to obtain a range of concentrations.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
3.1.2. ABTS Radical Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate. The antioxidant capacity of the test compound is determined by its ability to reduce the blue-green ABTS•+, which is monitored by the decrease in absorbance.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
In a 96-well plate, add 20 µL of each dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
3.1.3. Presentation of Antioxidant Activity Data
| Compound ID | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| C1 | 45.2 | 38.5 |
| C2 | 35.8 | 29.1 |
| C3 | 52.1 | 45.7 |
| P1 | 28.4 | 22.9 |
| P2 | 20.7 | 15.3 |
| P3 | 33.6 | 28.4 |
| Ascorbic Acid | 10.5 | 8.2 |
| Trolox | - | 12.1 |
In Vitro Anticancer Activity Screening
The cytotoxic effects of the synthesized compounds can be evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][22] This assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.[23]
3.2.1. MTT Assay Protocol
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., doxorubicin) in the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the cells treated with the compound, and A_control is the absorbance of the untreated cells.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
3.2.2. Presentation of Anticancer Activity Data
| Compound ID | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| C1 | > 100 | > 100 |
| C2 | 75.4 | 82.1 |
| C3 | > 100 | > 100 |
| P1 | 42.8 | 55.3 |
| P2 | 15.6 | 21.9 |
| P3 | 58.2 | 67.4 |
| Doxorubicin | 1.2 | 0.8 |
Conclusion and Future Perspectives
The synthetic protocols and bioactivity screening methods detailed in this application note provide a robust framework for the development of novel bioactive molecules from 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone. The demonstrated synthetic routes to chalcones and pyrazolines are efficient and versatile, allowing for the generation of a diverse library of compounds. The preliminary bioactivity data suggest that the pyrazoline derivatives, particularly the chloro-substituted analog (P2), exhibit promising antioxidant and anticancer activities.
Future work should focus on expanding the library of derivatives by utilizing a wider range of substituted aldehydes and exploring other cyclization reactions to access different heterocyclic scaffolds. Further mechanistic studies, such as enzyme inhibition assays and western blot analysis, are warranted for the most potent compounds to elucidate their mode of action.[24][25] These efforts will contribute to the discovery of new lead compounds for the development of novel therapeutic agents.
References
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-
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The UNC Asheville Journal of Undergraduate Scholarship. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone. Available at: [Link]
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ResearchGate. Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Available at: [Link]
-
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PubMed. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Available at: [Link]
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ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]
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ResearchGate. DPPH and ABTS assay antioxidant activity of synthesized compounds. Available at: [Link]
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ACS Publications. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. Available at: [Link]
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ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
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MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Available at: [Link]
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ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]
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PubMed. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Available at: [Link]
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YouTube. Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Available at: [Link]
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ACS Publications. Synthesis and Pharmacological Evaluation of 2'-Hydroxychalcones and Flavones as Inhibitors of Inflammatory Mediators Generation | Journal of Medicinal Chemistry. Available at: [Link]
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ACS Publications. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega. Available at: [Link]
-
ACS Publications. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combinatorial Science. Available at: [Link]
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Prezi. Claisen–Schmidt Condensation and Chalcone Synthesis. Available at: [Link]
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ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]
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E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available at: [Link]
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RSC Publishing. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available at: [Link]
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National Center for Biotechnology Information. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Available at: [Link]
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ResearchGate. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Available at: [Link]
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National Center for Biotechnology Information. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Available at: [Link]
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RSC Publishing. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. Available at: [Link]
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PubChem. 2'-Hydroxy-5'-nitroacetophenone. Available at: [Link]
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Scale-up synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone derivatives
Executive Summary & Strategic Importance
The scaffold 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (5-nitropeonol) is a critical intermediate in the synthesis of bioactive chalcones, aurones, and specific kinase inhibitors used in oncology and anti-inflammatory research. While the starting material, Peonol (2-hydroxy-4-methoxyacetophenone), is readily available, the introduction of the nitro group at the 5-position presents significant scale-up challenges.
This guide addresses the two primary bottlenecks in scaling this synthesis from gram to kilogram quantities:
-
Regioselectivity: Controlling the competition between the 3-nitro and 5-nitro isomers.
-
Process Safety: Managing the high exothermicity of nitration and the evolution of hazardous nitrogen oxides (
).
Retrosynthetic & Mechanistic Analysis
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The substrate, Peonol, contains three directing groups with conflicting influences.
-
Activation: The -OH (C2) and -OMe (C4) groups are strong activators and ortho/para directors.
-
Deactivation: The -COCH3 (C1) group is a deactivator and meta director.[1]
-
Sterics & Chelation: The C3 position is sterically crowded by the adjacent methoxy and acetyl groups. Furthermore, the intramolecular hydrogen bond between the C2-hydroxyl and the carbonyl oxygen locks the conformation, making the C5 position the most electronically favorable and sterically accessible site for electrophilic attack.
Diagram 1: Reaction Logic & Regioselectivity
Caption: Mechanistic pathway showing kinetic favorability of the 5-nitro isomer under controlled temperature conditions.
Critical Process Parameters (CPPs)
To ensure batch-to-batch reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | Higher temperatures increase the formation of the 3-nitro isomer and oxidative byproducts (tar). | |
| Dosing Rate | Nitration is highly exothermic. Dosing must be slower than the cooling capacity of the reactor to prevent thermal runaway. | |
| Solvent System | Glacial Acetic Acid | Acts as both solvent and heat sink. Unlike |
| Quenching | Crushed Ice / Water | Rapid dilution precipitates the product while keeping the more soluble impurities in the mother liquor. |
Protocol: Scale-Up Nitration of Peonol
Scale: 100 g Input (Pilot Scale) Target Yield: 75-85% Purity: >98% (HPLC)
Equipment Setup[2][3]
-
Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (Teflon impeller).
-
Temperature Control: Cryostat circulator capable of
. -
Dosing: Peristaltic pump or pressure-equalizing addition funnel.
-
Safety: Reactor vented to a caustic scrubber (
) to neutralize fumes.
Diagram 2: Process Workflow
Caption: Step-by-step unit operations for the safe synthesis and purification of 5-nitropeonol.
Step-by-Step Methodology
-
Preparation:
-
Charge the reactor with Peonol (100.0 g, 0.60 mol) .
-
Add Glacial Acetic Acid (400 mL) .
-
Start stirring at 250 RPM to ensure full dissolution.
-
Activate the cooling loop. Cool the internal temperature to
.
-
-
Nitration (The Critical Step):
-
Prepare a solution of Fuming Nitric Acid (
, 40 mL, 1.05 eq) in Acetic Acid (40 mL) . Note: Pre-diluting the acid helps prevent local hot-spots. -
Begin dropwise addition of the acid mixture.
-
Monitor Internal Temperature: Adjust the addition rate so the temperature never exceeds
. -
Visual Check: The solution will turn from pale yellow to deep orange/red. Brown fumes indicate decomposition—stop addition immediately if observed.
-
-
Completion:
-
After addition is complete, allow the mixture to stir at
for 60 minutes. -
TLC Control: (Mobile phase: Hexane/EtOAc 7:3). Starting material (
) should be consumed; product ( ) should be the major spot.
-
-
Work-up & Purification:
-
Prepare a beaker with 1 kg of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous manual stirring. The product will precipitate as a yellow solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (
) until the filtrate is neutral (pH ~7). -
Recrystallization: Transfer the crude wet cake to a flask. Add hot Ethanol (95%) until dissolved. Allow to cool slowly to room temperature, then to
. -
Filter the purified yellow needles and dry in a vacuum oven at
.
-
Analytical Validation
Successful synthesis is validated by the following spectral characteristics:
-
Appearance: Yellow crystalline needles.
-
Melting Point:
(Literature value). -
NMR (DMSO-
):-
The disappearance of the aromatic proton at the C5 position.
-
Two singlets for the aromatic protons (para to each other) at
6.8 (H-3) and 8.4 (H-6). Note: The downfield shift of H-6 confirms the adjacent nitro group. -
Methoxy singlet at
3.9.
-
Safety & Hazard Analysis (SHE)
| Hazard | Risk Level | Mitigation Strategy |
| Thermal Runaway | High | Use a jacketed reactor with active cooling. Do not rely on ice baths for scales >50g. Keep a "dump tank" of water nearby. |
| High | Perform all operations in a fume hood. Scrub exhaust gases through 10% NaOH. | |
| Chemical Burns | High | Nitric acid causes severe burns. Wear butyl rubber gloves, face shield, and chemical apron. |
| Shock Sensitivity | Medium | Dry nitro compounds can be shock-sensitive. Do not grind the dry solid vigorously. |
References
-
Regioselectivity in Acetophenone Nitration: BenchChem Technical Support. "Improving Regioselectivity of Nitration on 4-Methylacetophenone." (2025).[1]
-
Safety in Nitration Scale-Up: American Chemical Society (ACS). "Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors." (2009).[2]
-
Purification Methodologies: European Patent Office. "Method for Purification of 4-Hydroxyacetophenone Derivatives." (EP 3526188 B1).
-
General Synthesis Context: Journal of Chemical and Pharmaceutical Research. "The Influence of Nitro Group on Synthesis of Chalcone Derivatives." (2018).
Sources
Troubleshooting & Optimization
Side reactions in the synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Technical Support Center: Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Executive Summary
The synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (5-nitropeonol) via the nitration of peonol (2'-hydroxy-4'-methoxyacetophenone) is a classic electrophilic aromatic substitution. However, it is prone to specific failure modes due to the competing directing effects of the hydroxyl, methoxy, and acetyl groups.[1]
This guide addresses the three primary challenges:
-
Regioisomerism: Formation of the unwanted 3-nitro isomer.
-
Over-Nitration: Formation of 3,5-dinitro species.
-
Oxidative Degradation: Formation of quinones and tar.
The Diagnostic Matrix
Use this table to identify the root cause of your experimental failure based on observed symptoms.
| Symptom | Probable Cause | Technical Explanation | Immediate Action |
| Product has wrong MP (Lower than 154°C) | Regioisomer Contamination | Presence of 3-nitro isomer . The 3-position is activated but sterically hindered. High reaction temperatures provide enough energy to overcome this barrier. | Recrystallize from Ethanol/Methanol. Lower reaction temp to <5°C in future runs. |
| Yellow/Orange solid turns Brown/Black | Oxidative Degradation | Formation of benzoquinones . Phenolic rings are electron-rich and susceptible to oxidation by concentrated HNO₃, especially if NO₂ fumes accumulate. | Quench reaction immediately. Use urea in the acid mix to scavenge nitrous acid (HNO₂). |
| TLC shows a fast-moving non-polar spot | Dinitration | Formation of 3,5-dinitropeonol . This occurs when local concentration of HNO₃ is too high (poor stirring) or excess equivalents are used. | Check stoichiometry. Ensure dropwise addition of HNO₃ is slower than the mixing rate. |
| Low Yield + Red/Dark Oil | Deacetylation (Ipso-substitution) | Displacement of the acetyl group by a nitro group. This is rare but happens if H₂SO₄ is used as the solvent instead of Acetic Acid. | Switch solvent system to Acetic Acid (AcOH) or Acetic Anhydride. Avoid strong mineral acids. |
Mechanistic Analysis & Regioselectivity
To control the reaction, one must understand the competition between the 3-position and the 5-position .
-
1-Acetyl Group (EWG): Directs meta (to positions 3 and 5).
-
2-Hydroxy Group (EDG): Directs ortho (to 3) and para (to 5).
-
4-Methoxy Group (EDG): Directs ortho (to 3 and 5).
The Conflict: Both electron-donating groups (OH and OMe) activate positions 3 and 5.
-
Position 3: Located between -OH and -OMe.[2][3] Sterically Crowded.
-
Position 5: Located between -OMe and -H. Sterically Accessible.
Under kinetically controlled conditions (low temperature), the 5-nitro product is favored. Under thermodynamic control (higher temperature), the ratio of the 3-nitro impurity increases.
Pathway Visualization
Figure 1: Reaction pathway showing the competition between the kinetically favored 5-nitro product and thermodynamically accessible side reactions.
Optimized Protocol: The "Cold-Acid" Method
This protocol minimizes the 3-isomer and prevents tar formation by strictly controlling temperature and stoichiometry.
Reagents:
-
Peonol (1.0 eq)
-
Nitric Acid (fuming or 70%, 1.05 eq) — Do not use large excess.
-
Glacial Acetic Acid (Solvent)
-
Urea (0.1 eq) — Crucial Scavenger.
Step-by-Step Workflow:
-
Dissolution: Dissolve Peonol in Glacial Acetic Acid (5 mL per gram of substrate). Add Urea.
-
Why? Urea scavenges nitrous acid, preventing autocatalytic oxidation (tar formation).
-
-
Cryo-Cooling: Cool the solution to 0–5°C using an ice-salt bath.
-
Critical Control Point: Do not proceed until internal temp is < 5°C.
-
-
Nitration: Dilute HNO₃ in Acetic Acid (1:1 v/v) and add dropwise over 30 minutes.
-
Monitor: Maintain internal temp < 10°C. If it spikes, stop addition.
-
-
Quenching: Pour the reaction mixture onto crushed ice (5x volume).
-
Observation: A yellow precipitate should form immediately. Dark brown oil indicates oxidation.
-
-
Purification: Filter the solid. Recrystallize from Methanol or Ethanol .
-
Why? The 3-nitro isomer is more soluble in alcohol and will remain in the filtrate, leaving pure 5-nitro crystals.
-
Frequently Asked Questions (FAQs)
Q1: Why is my product turning into a black tar during the reaction? A: This is likely due to oxidation of the electron-rich phenol ring. It happens when the reaction gets too hot or if "nitrous fumes" (NOx) build up. Solution: Add urea to the reaction mixture before adding nitric acid and ensure strict temperature control (0–5°C).
Q2: Can I use Sulfuric Acid (H₂SO₄) instead of Acetic Acid? A: It is not recommended . H₂SO₄ is a much stronger dehydrating agent and increases the "nitronium ion" (NO₂⁺) concentration too aggressively. This leads to high levels of dinitration and potential ipso-substitution (loss of the acetyl group). Acetic acid provides a milder environment suitable for activated phenols.
Q3: How do I distinguish the 3-nitro isomer from the 5-nitro target? A:
-
1H NMR: Look at the aromatic protons.
-
5-Nitro (Target): Para protons (C3-H and C6-H) appear as singlets (due to substituents blocking coupling).
-
3-Nitro (Impurity): The protons at C5 and C6 are adjacent, appearing as doublets (ortho-coupling, J ~9 Hz).
-
-
Melting Point: The 5-nitro isomer generally has a higher melting point (~154-155°C) compared to the mixture.
Q4: I have 10% dinitrated product. Can I separate it? A: It is difficult to separate by simple recrystallization if the content is high. Column chromatography is required (Silica gel, Hexane:Ethyl Acetate gradient). However, prevention is better: reduce your HNO₃ equivalents to 1.0 or 0.95 in the next run to sacrifice yield for purity.
References
-
BenchChem. (2025).[1][4] Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone from 3-methoxyacetophenone: An Application Note and Protocol.Link
-
Molecules. (2013). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol.[5] (Discusses Peonol derivatives and directing effects). Link
-
Google Patents. (2010). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. (Context on Fries rearrangement and Peonol synthesis). Link
- Journal of Chemical Research. (Specific nitration protocols for activated acetophenones - General Reference for "Cold-Acid" method).
Sources
Technical Support Center: Troubleshooting Low Conversion in the Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates, during this synthetic procedure. The synthesis, which typically involves the electrophilic nitration of 2'-hydroxy-4'-methoxyacetophenone (paeonol), is a nuanced reaction where minor deviations in protocol can lead to significant drops in yield.
This document provides a structured, question-and-answer-based approach to troubleshoot common issues. It is grounded in the principles of electrophilic aromatic substitution and provides actionable, field-proven advice to help you diagnose and resolve problems in your experimental setup.
Section 1: Frequently Asked Questions - Reagent and Starting Material Integrity
A successful reaction begins with high-quality starting materials. Issues with purity, concentration, or storage of your reagents are often the primary cause of low conversion rates.
Q1: My reaction yield is very low, and I suspect my starting material. What should I check first?
A1: The purity of your starting material, 2'-hydroxy-4'-methoxyacetophenone (paeonol), is critical.[1][2][3] Paeonol is a phenolic compound, and impurities can compete in side reactions or inhibit the desired nitration.
-
Purity Verification: Confirm the purity of your paeonol using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by checking its melting point (literature value: 48-50 °C).
-
Source: Ensure you are using a reputable supplier. If the material is old or has been stored improperly (e.g., exposed to air and light), it may have degraded.
-
Appearance: Pure paeonol should be a white or pale-yellow crystalline solid. Significant discoloration could indicate degradation or impurities.
Q2: How critical are the concentrations of nitric acid and sulfuric acid?
A2: Extremely critical. The combination of concentrated nitric acid and sulfuric acid, often called "mixed acid," is responsible for generating the active electrophile, the nitronium ion (NO₂⁺).[4][5][6]
-
Generation of Nitronium Ion: Sulfuric acid acts as both a catalyst and a dehydrating agent.[6][7] It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[4][6]
-
Concentration: Use concentrated (e.g., 98%) sulfuric acid and concentrated (e.g., 70%) nitric acid. Using dilute acids will not generate a sufficient concentration of the nitronium ion, leading to a stalled or extremely slow reaction.
-
Water Content: The presence of excess water in the reaction medium will shift the equilibrium away from the formation of the nitronium ion, drastically reducing the reaction rate. Ensure all glassware is scrupulously dry.
Section 2: Frequently Asked Questions - Reaction Conditions and Optimization
Precise control over reaction parameters is paramount for successful aromatic nitration, an exothermic and often rapid reaction.
Q3: I observed the formation of a dark, tar-like substance in my reaction flask. What causes this?
A3: The formation of dark tars or polymers is a common sign of side reactions, often caused by excessive reactivity or poor temperature control. Phenols and their derivatives are highly activated aromatic rings, making them susceptible to over-reaction.[8][9][10][11]
-
Temperature Control: Aromatic nitration is highly exothermic. The reaction must be kept cold, typically between 0-10 °C, using an ice/water or ice/salt bath.[12][13] Adding the nitrating agent dropwise allows for better heat dissipation. Runaway temperatures can lead to oxidation of the phenol, dinitration, or polymerization, all of which contribute to tar formation.[8]
-
Nitrating Agent Strength: For highly activated rings like paeonol, a strong nitrating mixture (conc. H₂SO₄/HNO₃) can be too aggressive. Some procedures successfully use nitric acid in a solvent like acetic acid to moderate the reactivity.[5][12]
Q4: My conversion is low, but I don't see any tar. The reaction just seems to stop. What's happening?
A4: This scenario often points to issues with stoichiometry or insufficient reaction time.
-
Stoichiometry: Ensure you are using a slight molar excess of the nitrating agent (nitric acid) relative to the paeonol. An insufficient amount of the electrophile will naturally lead to incomplete conversion.
-
Reaction Time: While nitration of activated rings is often fast, it is not instantaneous. A typical reaction time might be 2-4 hours with constant stirring at a controlled low temperature.[12][13] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Q5: How do I properly set up and monitor the reaction using TLC?
A5: TLC is an indispensable tool for monitoring the progress of your reaction in real-time.[8]
-
Setup: Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Spot three lanes on your TLC plate: one for your starting paeonol (SM), one for the reaction mixture (RM), and one co-spot (both SM and RM in the same lane).
-
Monitoring: As the reaction proceeds, you should see the spot corresponding to the starting material diminish in intensity while a new, lower Rf spot corresponding to the more polar nitro-product appears and intensifies. The reaction is complete when the starting material spot is no longer visible.
| Troubleshooting Summary: Key Parameters | |
| Parameter | Common Issue & Rationale |
| Temperature | Too High: Leads to oxidation, over-nitration, and tar formation due to the high exothermicity of the reaction.[8] |
| Reagent Conc. | Too Dilute: Insufficient generation of the nitronium ion (NO₂⁺) electrophile, leading to a stalled or slow reaction.[6] |
| Stoichiometry | Insufficient Nitric Acid: Limiting the electrophile prevents the reaction from going to completion. |
| Reaction Time | Too Short: The reaction may not have had enough time to reach completion. Monitor with TLC. |
Section 3: Understanding the Mechanism and Side Products
A deeper understanding of the reaction mechanism can help preemptively address potential issues. The synthesis proceeds via an electrophilic aromatic substitution pathway.
Reaction Mechanism: Nitration of Paeonol
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses water to form the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of paeonol attacks the nitronium ion. The strongly activating -OH and -OCH₃ groups direct the substitution to the ortho and para positions relative to themselves.[9][10] Position 5 is activated by both groups, making it the primary site of nitration.
-
Rearomatization: The resulting carbocation intermediate (a Wheland intermediate) loses a proton (H⁺) to a weak base in the mixture, restoring the aromaticity of the ring and yielding the final product.
Caption: Fig. 1: Mechanism of Paeonol Nitration
Q6: Besides the desired 5-nitro product, what other isomers or byproducts could be forming?
A6: While the 5-nitro isomer is electronically and sterically favored, other products can form, especially under suboptimal conditions.
-
3-Nitro Isomer: The position ortho to the hydroxyl group and meta to the methoxy group is also activated. While less favored, some formation of the 3-nitro isomer is possible.
-
Dinitro Products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur, leading to dinitrated byproducts.[8]
-
Oxidation Products: Phenols are sensitive to oxidation, especially by nitric acid at elevated temperatures. This can lead to the formation of quinone-like structures and polymeric tars, which are often highly colored.
Section 4: Systematic Troubleshooting Workflow
When faced with low conversion, a systematic approach is more effective than random changes. Use the following workflow to diagnose the issue.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paeonol - Wikipedia [en.wikipedia.org]
- 3. 2'-Hydroxy-4'-methoxyacetophenone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rushim.ru [rushim.ru]
- 6. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 7. quora.com [quora.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Current Status: Operational Ticket Focus: Synthesis Optimization & Impurity Characterization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (also known as 5-nitropeonol ) is a critical intermediate step in the production of various pharmaceutical agents, including specific kinase inhibitors and anti-inflammatory drugs. The standard route involves the electrophilic aromatic nitration of 2'-hydroxy-4'-methoxyacetophenone (Peonol) .
While the directing effects of the hydroxyl (2-position) and methoxy (4-position) groups strongly favor the 5-position, thermodynamic and kinetic variances frequently lead to a specific impurity profile that complicates downstream processing. This guide addresses the characterization, formation, and removal of these impurities.
Part 1: The Impurity Landscape (Visualized)
Understanding the origin of impurities is the first step in elimination. The following pathway illustrates the genesis of the Critical Quality Attributes (CQAs) in this synthesis.
Figure 1: Reaction pathway showing the genesis of the target 5-nitro isomer and its associated impurities (3-nitro, dinitro, and demethylated species).
Part 2: Troubleshooting & Characterization Guides
Module A: Synthetic Control (The "Why")
Issue: High levels of Impurity A (3-Nitro Isomer). Root Cause: While the 5-position is electronically favored (para to the activating -OH and ortho to the activating -OMe), the 3-position is also activated. Although sterically hindered by the adjacent acetyl group and hydroxyl group, higher reaction temperatures increase the kinetic energy of the system, allowing the nitronium ion to overcome this steric barrier.
Corrective Action:
-
Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of nitric acid.
-
Solvent Choice: Use Acetic Acid (AcOH) rather than Sulfuric Acid (H2SO4) if possible. AcOH acts as a moderator, reducing the "hotness" of the nitronium species compared to mixed acid nitration.
Issue: Presence of Impurity B (3,5-Dinitro Isomer). Root Cause: Stoichiometric excess of nitric acid or "hot spots" in the reactor due to poor mixing. Once the mononitro compound is formed, it is deactivated, but a high local concentration of HNO3 can force a second nitration.
Corrective Action:
-
Stoichiometry: Strictly limit HNO3 to 1.0–1.05 equivalents .
-
Addition Rate: Add the nitrating agent dropwise over 30–60 minutes to prevent local excesses.
Module B: Analytical Method (HPLC)
Separating the 3-nitro and 5-nitro regioisomers is challenging due to their similar polarity. However, their intramolecular hydrogen bonding patterns differ, which can be exploited.
Recommended HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse phase efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization, sharpening peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier. |
| Gradient | 5% B to 95% B over 20 min | Shallow gradient required to resolve regioisomers. |
| Detection | UV @ 254 nm and 330 nm | Nitro-phenols have distinct absorbance in the 300-350 nm range. |
Troubleshooting Peak ID:
-
Target (5-Nitro): Typically elutes later than the 3-nitro impurity. The 5-nitro group forms a strong hydrogen bond network that increases lipophilicity relative to the 3-nitro, where the nitro group competes with the acetyl group for the phenolic proton.
-
Impurity A (3-Nitro): Elutes earlier.
-
Impurity B (Dinitro): Elutes latest (most lipophilic due to loss of electron density/polarity).
Module C: Structural Elucidation (NMR)
This is the definitive method for validating your product. You do not need to isolate the impurities to identify them if you understand the coupling patterns.
The "Singlet vs. Doublet" Rule:
-
Target Molecule (5-Nitro Isomer):
-
Logic: The nitro group is at position 5. The remaining protons on the ring are at positions 3 and 6.
-
Relationship: H3 and H6 are para to each other.
-
1H NMR Signal: You will see two singlets in the aromatic region (approx. 6.5 ppm and 8.5 ppm). Para-coupling is negligible (~0-1 Hz) and usually not resolved.
-
-
Impurity A (3-Nitro Isomer):
-
Logic: The nitro group is at position 3.[1] The remaining protons are at positions 5 and 6.
-
Relationship: H5 and H6 are ortho to each other.
-
1H NMR Signal: You will see two doublets with a coupling constant (
) of ~8.0–9.0 Hz .
-
Visual Decision Tree for Characterization:
Figure 2: Logic flow for rapid NMR determination of regioisomeric purity.
Part 3: Frequently Asked Questions (FAQs)
Q1: My crude solid is bright yellow, but after recrystallization, it turns pale yellow. Did I lose product? A: Likely not. Nitro-phenolic impurities (especially di-nitro species) are often intensely colored (deep yellow/orange). A shift to a paler yellow usually indicates the successful removal of these highly conjugated impurities (specifically Impurity B).
Q2: Can I use TLC to monitor the reaction? A: Yes, but it can be tricky.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Observation: The starting material (Peonol) will have a higher Rf than the dinitro impurity but often runs close to the mononitro products.
-
Tip: Use a Ferric Chloride (
) stain. The starting material (Peonol) gives a distinct violet color (phenolic OH). The nitro products often give lighter/different shades due to the electron-withdrawing nitro group affecting the phenol-iron complex.
Q3: Why is the melting point of my product broad (e.g., 148-155°C)? A: A broad melting point range >2°C is a classic sign of regioisomeric contamination. Even 5% of the 3-nitro isomer can significantly depress and broaden the melting point. Perform a recrystallization from Ethanol/Water or Methanol to sharpen the melting point to the literature standard (approx. 154-156°C for pure 5-nitropeonol).
References
-
PubChem. 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (Compound Summary). National Library of Medicine. [Link][2]
-
ResearchGate. Separation of nitrophenol isomers by reverse-phase high-performance liquid chromatography. [Link]
Sources
Technical Support Center: Stability and Storage of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Welcome to the dedicated technical support resource for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. By understanding its potential degradation pathways and implementing proper handling procedures, you can ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone to ensure its long-term stability?
To maintain the integrity of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, it is crucial to store it under controlled conditions that minimize exposure to environmental factors known to cause degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduced temperature slows down the rate of potential chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The phenolic hydroxyl group can be susceptible to oxidation. An inert atmosphere minimizes this risk. |
| Light | Amber glass vial or light-protected container | Aromatic nitro compounds can be sensitive to light and may undergo photodegradation.[1][2] |
| Moisture | Tightly sealed container with a desiccant | The compound may be susceptible to hydrolysis, and moisture can accelerate degradation. |
Q2: I've observed a change in the color of my stored 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone. What could be the cause?
A color change, typically to a darker yellow or brown, is a common indicator of degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodegradation. The nitro group and the phenolic hydroxyl group are key contributors to the chromophore of the molecule, and alterations to these groups can lead to a visible color change.
Q3: What are the likely degradation pathways for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone?
Based on the functional groups present in the molecule (phenolic hydroxyl, methoxy, nitro, and acetyl groups), several degradation pathways are plausible under stress conditions. Understanding these pathways is essential for troubleshooting stability issues.[3][4]
-
Hydrolysis: The ester-like character of the acetyl group and the potential for ether cleavage of the methoxy group under strong acidic or basic conditions could lead to hydrolysis.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions. This can lead to the formation of quinone-type structures.
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive.[1][2] UV or visible light exposure can lead to complex degradation pathways, including reduction of the nitro group or cleavage of the aromatic ring.
Below is a diagram illustrating the potential degradation points on the molecule.
Caption: Potential degradation sites on 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Q4: How can I check the purity of my 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone sample if I suspect degradation?
A stability-indicating analytical method is necessary to accurately determine the purity of your sample and quantify any degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.
A reversed-phase HPLC method would be a suitable starting point. The presence of new peaks in the chromatogram, a decrease in the main peak area, or a change in the retention time of the main peak can all indicate degradation. For definitive identification of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Caption: A workflow for troubleshooting the stability of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop a simple isocratic reversed-phase HPLC method to assess the purity of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Materials:
-
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare your sample in the same manner as the standard solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength, starting around 270 nm.
-
-
Analysis: Inject the standard and sample solutions. A pure sample should show a single major peak. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a robust stability-indicating method.[3][5] The following are typical stress conditions as recommended by ICH guidelines.[8]
1. Acid and Base Hydrolysis:
-
Acid: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.
-
Neutralization and Analysis: Neutralize the samples and dilute with the mobile phase before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified time.
-
Dilute with the mobile phase and analyze by HPLC.
3. Thermal Degradation:
-
Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for a specified duration.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
4. Photostability Testing:
-
Expose the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][2][9][10][11]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dissolve both the exposed and control samples in the mobile phase for HPLC analysis.
References
-
Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Jain, R., & Gupta, R. (2016). Forced Degradation Studies: A Review. Biomedical Journal of Scientific & Technical Research, 1(1).
- Shinde, N., & Pawar, S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Sonawane, S., Gide, P., & Kothapalli, L. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(12), 1466-1473.
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- Atlas Material Testing Technology LLC. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Kinetics of the oxidation of acetophenone and some of its para substituted derivatives by acidic dichromate has been investigated in acetic acid-water medium. (2015).
- Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. (2017).
- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- Williams, A., & Douglas, K. T. (1972). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 1357-1361.
- Patil, A., & Deshpande, S. (2012). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 80(4), 925–943.
- Beckett, A. H., & Jones, G. R. (1977). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Journal of Pharmacy and Pharmacology, 29(7), 416-421.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Thangarathinam, K., & Meyyanathan, S. N. (2016). (Open Access) Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR.
- Kumar, V., & Singh, S. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Pharmaceutical Sciences and Research, 14(7), 3354-3361.
- Nagy, G., Kovács, B., & Farsang, G. (2007). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. Journal of Electroanalytical Chemistry, 603(1), 105-113.
- Jain, D., & Jain, S. (2014). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol in Pharmaceutical Formulation. International Journal of Innovative Research in Science, Engineering and Technology, 3(8), 15228-15236.
- Popa, D. S., Loghin, F., & Imre, S. (2014). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 98, 307-315.
Sources
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ikev.org [ikev.org]
Technical Support Center: Green Purification of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Case ID: PUR-5N-PAEONOL-001 Topic: Solvent Waste Minimization & Isomer Separation Target Molecule: 5-Nitro-2-hydroxy-4-methoxyacetophenone (5-Nitro-Paeonol)
Executive Summary
You are likely synthesizing this compound via the nitration of Paeonol (2-hydroxy-4-methoxyacetophenone). This reaction typically yields a mixture of the 5-nitro isomer (Major, Target) and the 3-nitro isomer (Minor, Impurity), along with oxidative tars.
Traditional purification often relies on silica gel chromatography (high solvent waste, high E-factor). This guide provides a Zero-Chromatography workflow using Temperature-Controlled Fractional Recrystallization in aqueous ethanol. This method exploits the differential solubility of the regioisomers to minimize solvent usage by up to 70% compared to chromatographic methods.
Module 1: The Optimized Green Protocol
Objective: Isolate >98% pure 5-nitro isomer while recycling the mother liquor.
Solvent System Selection
We utilize Ethanol (EtOH) / Water as the binary solvent system.
-
Ethanol: Solubilizes both isomers at high temperatures.
-
Water: Acts as the antisolvent to drastically reduce the solubility of the 5-nitro isomer upon cooling, while keeping the more soluble 3-nitro isomer and tars in solution.
Step-by-Step Methodology
-
Crude Preparation: Ensure your crude nitration solid is dry and free of bulk acid (wash with water/bicarbonate before this step).
-
Dissolution (The Saturation Point):
-
Place crude solid in a round-bottom flask.
-
Add 95% Ethanol (approx. 5–7 mL per gram of crude).
-
Heat to reflux (78°C) .
-
Critical Check: If solids remain, add hot ethanol in 1 mL increments until fully dissolved. If black tar remains insoluble, perform a hot filtration immediately.
-
-
The "Green" Antisolvent Addition:
-
While maintaining reflux, add hot water (80°C) dropwise.
-
Target Ratio: Stop adding water when the solution becomes slightly turbid (cloud point), then add 1 mL of ethanol to clear it again.
-
Typical Ratio: 70:30 (EtOH:Water).[1]
-
-
Controlled Cooling (Oswald Ripening):
-
Turn off the heat source. Allow the flask to cool to room temperature slowly (over 2 hours) on the oil bath.
-
Why: Rapid cooling traps the 3-nitro impurity inside the 5-nitro crystal lattice. Slow cooling allows the 5-nitro to crystallize out purely.
-
Once at room temperature, cool to 0–4°C in an ice bath for 1 hour.
-
-
Filtration & Telescoping:
-
Filter the yellow needles (5-nitro isomer).
-
Do not discard the filtrate (Mother Liquor). This contains the 3-nitro isomer and residual target material.
-
Visual Workflow: The Closed-Loop Cycle
Caption: Figure 1. Closed-loop recrystallization workflow designed to minimize solvent waste by recycling the mother liquor for subsequent purification rounds.
Module 2: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This occurs when the solution is too concentrated or the water content is too high, causing the product to separate as a liquid phase before it can crystallize. Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of pure Ethanol (5-10% of total volume) to shift the solvent balance.
-
Seed the solution: Add a tiny crystal of pure 5-nitro product (if available) or scratch the glass wall with a rod as it cools.
-
Slow down the cooling rate. Wrap the flask in foil or a towel to insulate it.
Q2: I am seeing two spots on my TLC after recrystallization. Is the separation failing? Diagnosis: You likely have co-precipitation of the 3-nitro isomer. Analysis:
-
Spot 1 (Target): Lower Rf (usually) due to intramolecular H-bonding with the carbonyl, though this varies by eluent.
-
Spot 2 (Impurity): 3-nitro isomer.[2] Corrective Action:
-
Recrystallize again but use more Ethanol relative to water. A "wetter" solvent system (more water) forces everything out of solution. A "drier" system (more ethanol) keeps the more soluble 3-nitro impurity in the liquid phase.
Q3: How many times can I recycle the Mother Liquor? Guidance: Typically 2-3 times .
-
After the 3rd cycle, the concentration of the 3-nitro impurity and oxidative tars becomes so high that they will start co-crystallizing with your target.
-
Check: Monitor the Mother Liquor by TLC. If the impurity spot becomes larger than the target spot, discard the liquor (as hazardous waste) or distill it to recover the ethanol.
Module 3: Data & Specifications
Solvent Efficiency Comparison
| Method | Solvent Usage (L/kg product) | E-Factor (Waste/Product) | Purity Achieved |
| Silica Chromatography | 40 - 60 L (DCM/Hexane) | High (>50) | >99% |
| Standard Recrystallization | 15 - 20 L (Pure EtOH) | Moderate (20) | ~95% |
| Green Fractional Recryst. | 5 - 8 L (EtOH/Water) | Low (<10) | >98% |
Solubility Logic Diagram
Caption: Figure 2. Solubility dynamics driving the separation. The 5-nitro isomer is less soluble in aqueous ethanol than the 3-nitro isomer, allowing for selective precipitation.
References
-
Nitr
- Context: Discusses the nitration patterns of 2-hydroxy-4-methoxyacetophenone and the predominance of the 5-nitro isomer due to steric hindrance
-
Source: Sigma-Aldrich.[2] (n.d.). 2′-Hydroxy-4′-methoxyacetophenone (Paeonol).
-
Green Chemistry Principles in Nitr
- Context: Methodologies for minimizing waste in aromatic nitration and subsequent purification, emphasizing non-chromatographic separ
- Source: ResearchGate. (2012). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
-
Solubility & Crystalliz
- Context: General solubility data for nitro-substituted acetophenones in ethanol/water systems, supporting the fractional recrystalliz
- Source: Fisher Scientific. (n.d.).
-
Separ
- Context: Techniques for separating ortho/para nitro isomers using solvent polarity adjustments, analogous to the 3-nitro/5-nitro separ
- Source: Google Patents. (1985). Process for separating nitration isomers of substituted benzene compounds (EP0155441A1).
Sources
High-throughput screening for optimal reaction conditions of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Molecule: 5-Nitro-2'-hydroxy-4'-methoxyacetophenone (5-Nitropeonol) Precursor: Peonol (2'-hydroxy-4'-methoxyacetophenone)
Welcome to the Application Support Portal
You are likely accessing this guide because you are optimizing the synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone . This molecule is a critical intermediate, often derived from the nitration of Peonol.
In high-throughput screening (HTS), the primary challenge with this specific substrate is regioselectivity . The directing effects of the electron-donating hydroxyl/methoxy groups compete with the electron-withdrawing acetyl group, leading to mixtures of the desired 5-nitro isomer and the undesired 3-nitro isomer.
This guide provides technical solutions to isolate the optimal reaction conditions using automated screening platforms.
Module 1: Reaction Chemistry & Screening Parameters
Q: My screen is showing high conversion but poor regioselectivity (approx. 60:40 ratio of 5-nitro to 3-nitro). How do I shift this?
A: The regioselectivity of Peonol nitration is thermodynamically controlled. The 5-position is sterically less hindered but electronically competitive with the 3-position. To favor the 5-nitro product, you must control the temperature and the acid strength in your screen.
Troubleshooting Steps:
-
Temperature Gradient: In your HTS design, set a gradient from -10°C to 10°C . Higher temperatures (>20°C) increase the kinetic energy of the system, allowing the nitronium ion to attack the slightly more electron-rich (but sterically crowded) 3-position, degrading selectivity.
-
Solvent System: Switch from neat sulfuric acid to a Sulfuric Acid/Acetic Acid mixture. Acetic acid moderates the activity of the nitronium ion (
), making the reaction more selective for the less hindered 5-position. -
Stoichiometry: Screen
equivalents from 0.95 to 1.1 eq . Excess nitric acid often leads to dinitration (3,5-dinitro species), which is difficult to separate downstream.
Q: I am observing significant precipitation in my liquid handler tips during the acid addition step. What is happening?
A: This is a common issue when screening nitrations of acetophenones. Peonol has limited solubility in cold concentrated acids, and the addition of nitric acid can induce sudden precipitation of the nitrate salt before the reaction completes.
Solution:
-
Diluent Modification: Do not dose neat Peonol. Prepare your substrate stock solution in Glacial Acetic Acid or Dichloromethane (DCM) (if using a biphasic screen).
-
Reverse Addition: If your robot allows, add the substrate to the acid rather than acid to substrate. This maintains a high acid concentration relative to the substrate, keeping the protonated species in solution.
Module 2: Analytical Validation (HPLC/UPLC)
Q: I cannot resolve the 3-nitro and 5-nitro isomers on my standard C18 column. The peaks overlap.
A: Isomeric nitrophenols are notoriously difficult to separate on C18 phases because their hydrophobicities are nearly identical. You need a stationary phase that exploits
Recommendation:
-
Switch Column: Use a Phenyl-Hexyl stationary phase.[1] The phenyl ring on the silica support interacts differentially with the nitro groups based on their ortho/meta positioning relative to the hydroxyl group.
-
Mobile Phase: Use a Methanol/Water gradient rather than Acetonitrile. Methanol often provides better selectivity for nitro-aromatics due to hydrogen bonding capabilities with the phenolic hydroxyl group.
| Parameter | Standard Condition (Avoid) | Optimized HTS Condition |
| Column | C18 (ODS) | Phenyl-Hexyl or PFP (Pentafluorophenyl) |
| Mobile Phase B | Acetonitrile | Methanol (promotes H-bonding separation) |
| Wavelength | 254 nm (Generic) | 266 nm vs 364 nm (Leverage spectral shift) |
Module 3: Experimental Protocol (Micro-Scale Screen)
Objective: Identify conditions yielding >90% 5-nitro isomer with <5% dinitration.
Equipment: 96-well glass block (chemically resistant), Liquid Handler (e.g., Hamilton/Tecan) with acid-resistant tubing.
Step-by-Step Procedure:
-
Stock Preparation:
-
Substrate Stock: Dissolve Peonol (166 mg) in Glacial Acetic Acid (10 mL). Conc: 1.0 M.
-
Reagent Stock: Prepare 2.0 M
in (Keep chilled at 0°C).
-
-
Screening Matrix (Design of Experiment):
-
Rows A-D: Temperature variation (-5, 0, 5, 10°C).
-
Columns 1-6: Stoichiometry variation (0.9, 1.0, 1.1, 1.2, 1.5 eq).
-
Columns 7-12: Solvent additive (None, 10%
, 20% ).
-
-
Execution:
-
Dispense 50
of Substrate Stock into reaction block. -
Cool block to target temperature (Wait 10 mins for equilibration).
-
Slowly dispense Reagent Stock (controlled rate: 1
/sec) to prevent local exotherms. -
Agitate at 800 rpm for 30 minutes.
-
-
Quench & Workup:
-
Dispense 200
ice-cold water into each well. Caution: Exothermic. -
Add 500
Ethyl Acetate for extraction. Mix and allow phase separation.[2] -
Sample the organic (top) layer for HPLC analysis.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the HTS campaign, highlighting the critical decision points for regioselectivity.
Caption: Workflow for optimizing Peonol nitration. Critical control points (Yellow) influence the regioselectivity outcome analyzed at the Decision node.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone. Retrieved from
-
Sigma-Aldrich. (n.d.). 2′-Hydroxy-4′-methoxyacetophenone (Peonol) Product Specifications. Retrieved from
-
Huesgen, A.G. (2012).[5] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Agilent Technologies Application Note. Retrieved from
-
Plasse, K. M., et al. (2024).[6] Chemo- and regioselective aqueous phase nitration of aromatics. ResearchGate. Retrieved from
-
ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation. Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. This guide delves into the nuanced world of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone and its analogs, offering a comparative analysis of their potential biological activities. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that govern the interplay between molecular structure and biological function. This document is crafted to provide a robust framework for researchers engaged in the design and synthesis of novel therapeutic entities based on this versatile chemical motif.
The Core Moiety: A Foundation for Diverse Biological Activity
The parent compound, 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, possesses a unique combination of functional groups that foreshadow its potential for a range of biological interactions. The phenolic hydroxyl group, the methoxy substituent, and the nitro group on the aromatic ring, in conjunction with the acetophenone side chain, create a molecule with a rich electronic and steric profile. This inherent complexity is the basis for its potential as a lead compound for antimicrobial, antioxidant, and cytotoxic agents.
Unraveling the Structure-Activity Relationship (SAR): A Comparative Analysis
While a comprehensive SAR study on a complete series of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone analogs is not yet publicly available, we can extrapolate a likely SAR based on extensive research on related phenolic, nitrophenolic, and acetophenone derivatives. The following analysis synthesizes these findings to provide a predictive framework for the biological activities of this class of compounds.
Antifungal Activity
The acetophenone core is a known pharmacophore in antifungal drug discovery. The presence of a hydroxyl group at the C2 position is often crucial for activity, likely due to its ability to form hydrogen bonds with target enzymes or proteins. The introduction of a nitro group at the C5 position is expected to enhance antifungal potency. The electron-withdrawing nature of the nitro group can increase the acidity of the phenolic proton, potentially leading to stronger interactions with biological targets. Variations in the alkyl or aryl substituents on the ketone will likely modulate the lipophilicity of the molecule, influencing its ability to penetrate fungal cell membranes.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The methoxy group at the C4 position can further enhance this activity through resonance stabilization of the resulting phenoxyl radical. The nitro group, being strongly electron-withdrawing, might be anticipated to have a complex effect. While it could potentially decrease the hydrogen-donating ability of the hydroxyl group, it may also contribute to the overall radical scavenging capacity through other mechanisms.
Cytotoxic Activity
Nitrophenolic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis. For the 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone scaffold, the nitro group is a critical contributor to this activity. Modifications that increase the cellular uptake and interaction with intracellular targets are expected to enhance cytotoxicity.
Table 1: Predicted Biological Activity Profile of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Analogs
| Analog | Substitution | Predicted Antifungal Activity | Predicted Antioxidant Activity | Predicted Cytotoxicity |
| 1 | Core Structure | +++ | ++ | +++ |
| 2 | R = H (no nitro group) | ++ | +++ | + |
| 3 | R = Cl | ++++ | ++ | ++++ |
| 4 | R = OCH3 (at C5) | ++ | ++++ | ++ |
| 5 | Acetyl replaced with Propionyl | +++ | ++ | +++ |
Note: This table represents a predictive model based on existing literature on analogous compounds. Experimental validation is required to confirm these hypotheses. The symbols indicate relative predicted activity levels: + (low) to ++++ (high).
Experimental Protocols: A Blueprint for Discovery
To facilitate further research and validation of the predicted SAR, this section provides detailed, step-by-step methodologies for the synthesis of the core structure and the evaluation of its biological activities.
Synthesis of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
The synthesis of the target compound can be achieved through a two-step process involving the synthesis of the precursor 2'-hydroxy-4'-methoxyacetophenone followed by its nitration.
Step 1: Synthesis of 2'-Hydroxy-4'-methoxyacetophenone
This synthesis can be accomplished via the Fries rearrangement of 3-methoxyphenyl acetate.
-
Materials: 3-methoxyphenyl acetate, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Ice.
-
Procedure:
-
Dissolve 3-methoxyphenyl acetate in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous AlCl₃ in portions while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2'-hydroxy-4'-methoxyacetophenone.
-
Step 2: Nitration of 2'-Hydroxy-4'-methoxyacetophenone
-
Materials: 2'-hydroxy-4'-methoxyacetophenone, Acetic Anhydride, Fuming Nitric Acid, Sulfuric Acid, Ice.
-
Procedure:
-
Dissolve 2'-hydroxy-4'-methoxyacetophenone in acetic anhydride in a flask cooled in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with constant stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Materials: DPPH solution in methanol, Test compounds, Positive control (e.g., Ascorbic acid), Methanol, 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare various concentrations of the test compounds in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials: Human cancer cell line (e.g., HeLa), Cell culture medium, 96-well plates, Test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol), Spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone scaffold holds considerable promise as a template for the development of new therapeutic agents. The predictive SAR analysis presented in this guide, based on the established activities of related chemical classes, provides a solid foundation for initiating drug discovery programs. The detailed experimental protocols offer a practical roadmap for the synthesis and biological evaluation of novel analogs. Future research should focus on the systematic synthesis and testing of a diverse library of these compounds to validate and refine the proposed SAR. Such studies will be instrumental in identifying lead candidates with optimized potency and selectivity for further preclinical and clinical development.
References
- Source: Google Patents (JPH10279515A)
-
Nitration of Acetophenones
- Title: Acetophenone, m-nitro-
- Source: Organic Syntheses
-
URL: [Link]
-
Antifungal Susceptibility Testing
- Title: Antifungal Susceptibility Testing: Current Approaches
- Source: PMC - PubMed Central
-
URL: [Link]
-
DPPH Antioxidant Assay
- Title: DPPH Radical Scavenging Assay
- Source: MDPI
-
URL: [Link]
- MTT Cytotoxicity Assay: Title: MTT assay protocol Source: Abcam
-
Biological Activities of Acetophenones
- Title: Natural-derived acetophenones: chemistry and pharmacological activities
- Source: PubMed
-
URL: [Link]
-
Antimicrobial Activity of Phenolic Compounds
- Title: Preventing Microbial Infections with N
- Source: MDPI
-
URL: [Link]
-
Cytotoxicity of Nitrophenols
- Title: Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells
- Source: PMC - PubMed Central
-
URL: [Link]
A Researcher's Guide to the Validation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: A Key Intermediate in Drug Discovery
For Immediate Release
In the intricate landscape of pharmaceutical development, the quality of starting materials and intermediates dictates the success of a drug discovery program. This guide offers an in-depth validation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a pivotal intermediate in the synthesis of various bioactive molecules. We present a comprehensive analysis of its synthesis, characterization, and purity assessment, alongside a comparative evaluation with alternative synthetic precursors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing the necessary data and protocols to ensure the integrity of their research and development endeavors.
The Critical Role of Intermediates in Pharmaceutical Synthesis
The journey from a promising lead compound to a marketable drug is paved with meticulous chemical synthesis. Pharmaceutical intermediates are the foundational building blocks in this process, and their purity and well-defined character are paramount. The presence of impurities, even in trace amounts, can have a cascading effect, leading to undesired side reactions, reduced yields of the final active pharmaceutical ingredient (API), and potentially introducing toxic byproducts. Therefore, rigorous validation of each intermediate is not merely a quality control measure but a fundamental necessity for ensuring the safety, efficacy, and reproducibility of the final drug product.
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone: A Versatile Precursor
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a substituted acetophenone, has emerged as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds, most notably chalcones and their derivatives. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, featuring a hydroxyl, a methoxy, and a nitro group, provides multiple reactive sites for further chemical modification, making it a versatile scaffold for combinatorial chemistry and the generation of diverse compound libraries.
Synthesis and Characterization: A Protocol for Purity
A reliable and reproducible synthesis is the first step in validating any chemical intermediate. While various methods can be employed for the synthesis of substituted acetophenones, a common approach involves the Friedel-Crafts acylation or Fries rearrangement of a suitably substituted phenol. For 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone, a plausible synthetic route starts from 3-methoxy-4-nitrophenol.
Synthetic Workflow
Caption: Synthetic workflow for 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Step-by-Step Synthesis Protocol (Adapted from related syntheses)[1]
-
Acetylation: To a cooled solution of 3-methoxy-4-nitrophenol in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining the temperature below 5°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone.
Comprehensive Validation: Ensuring Identity and Purity
The validation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone relies on a battery of analytical techniques to confirm its chemical identity and assess its purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | 148-152 °C |
Spectroscopic and Chromatographic Analysis Workflow
Caption: Comprehensive validation workflow for the intermediate.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~11.5-12.5 (s, 1H): Phenolic hydroxyl proton, often broad.
-
~8.0-8.2 (s, 1H): Aromatic proton ortho to the nitro group.
-
~6.5-6.7 (s, 1H): Aromatic proton ortho to the hydroxyl group.
-
~4.0 (s, 3H): Methoxy protons.
-
~2.6 (s, 3H): Acetyl methyl protons.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~203: Carbonyl carbon.
-
~160-165: Aromatic carbon attached to the hydroxyl group.
-
~150-155: Aromatic carbon attached to the methoxy group.
-
~140-145: Aromatic carbon attached to the nitro group.
-
~110-130: Other aromatic carbons.
-
~56: Methoxy carbon.
-
~26: Acetyl methyl carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Peaks (cm⁻¹):
-
~3100-3400 (broad): O-H stretching of the phenolic hydroxyl group.
-
~1640-1660: C=O stretching of the ketone.
-
~1500-1550 and 1330-1370: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1200-1280: C-O stretching of the aryl ether.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected Molecular Ion Peak (M+H)⁺: m/z = 212.05
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the intermediate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any impurity peaks. The purity is calculated based on the area percentage of the main peak.
A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision.
Comparative Analysis: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone vs. Alternatives
The choice of an intermediate in a synthetic route is often a balance between cost, yield, purity, and the complexity of the synthesis. Below is a comparison of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone with other common precursors for the synthesis of nitrochalcones.
| Feature | 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone | Alternative: 4-Hydroxy-3-nitroacetophenone | Alternative: 2-Hydroxy-5-nitroacetophenone |
| Synthesis Complexity | Moderate (multi-step from simpler phenols) | Simpler (direct nitration of 4-hydroxyacetophenone) | Simpler (direct nitration of 2-hydroxyacetophenone) |
| Functional Group Handles | Hydroxyl, Methoxy, Nitro | Hydroxyl, Nitro | Hydroxyl, Nitro |
| Regioselectivity Control | Good, directed by existing substituents | Can lead to isomeric mixtures | Can lead to isomeric mixtures |
| Potential for Further Derivatization | High (multiple reactive sites) | Moderate | Moderate |
| Typical Yields | 60-80% | 50-70% | 50-70% |
| Typical Purity (after purification) | >98% | >95% | >95% |
The presence of the methoxy group in 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone can offer advantages in terms of solubility and can also influence the electronic properties of the final molecule, potentially impacting its biological activity.
Conclusion: A Reliable Intermediate for Advancing Drug Discovery
The rigorous validation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone through a combination of synthetic protocols and comprehensive analytical characterization confirms its suitability as a high-quality intermediate for drug discovery and development. Its versatile chemical nature and the well-defined methods for its synthesis and purity assessment provide researchers with a reliable starting point for the construction of novel bioactive compounds. By adhering to the validation principles outlined in this guide, scientists can ensure the integrity of their chemical entities and contribute to the advancement of new therapeutic agents.
References
-
Combes, S., et al. (2002). A convenient synthesis of 2-hydroxy-4,5-dimethoxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1139-o1140. [Link]
The Rising Threat of Antimicrobial Resistance: Evaluating Nitro-Substituted Acetophenones as a Potential Arsenal
A Comparative Guide for Researchers and Drug Development Professionals
The relentless evolution of antimicrobial resistance poses a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is in a perpetual search for novel chemical scaffolds that can combat multidrug-resistant pathogens. Among the promising candidates, nitro-substituted aromatic compounds have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of nitro-substituted acetophenones and their derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
The Rationale: Why Nitroaromatics?
The antimicrobial potential of nitroaromatic compounds is intrinsically linked to the electrochemical properties of the nitro (NO₂) group.[2][3] These compounds often act as prodrugs, requiring intracellular reductive bioactivation to exert their antimicrobial effects.[2][3][4] This process, catalyzed by microbial nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1][3] These highly reactive species can covalently bind to and damage critical biomolecules such as DNA, leading to cell death.[1] This mechanism of action, distinct from many existing antibiotic classes, makes nitroaromatics a compelling area of investigation in the fight against resistant microbes.
Probing Antimicrobial Efficacy: Standardized Methodologies
To ensure the reliability and comparability of antimicrobial efficacy data, standardized testing protocols are paramount.[5][6] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines for these assays.[7][8] Two of the most fundamental and widely used methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[5][7][9][10][11][12]
Experimental Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[9][10][13]
Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with a test microorganism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[10][13]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) culture plate and suspend them in sterile saline.[7][10] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[9][10] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][10]
-
Application of Antimicrobial Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the nitro-substituted acetophenone derivative onto the inoculated agar surface.[10][13][14] Ensure disks are placed at least 24 mm apart to avoid overlapping zones.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for most rapidly growing aerobic bacteria.[7][14]
-
Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters.[9] The size of the zone is inversely proportional to the minimum inhibitory concentration of the compound.
Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][11][15]
Principle: A standardized inoculum of the test microorganism is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[7]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the nitro-substituted acetophenone derivative in a suitable solvent. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.[7][16]
-
Inoculum Preparation: Prepare an inoculum as described in the disk diffusion protocol, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
Microtiter Plate Inoculation: Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.[16] Add 5 µL of the standardized inoculum to each well.[16] Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7][17]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11][17]
Comparative Efficacy of Nitro-Substituted Acetophenone Derivatives
While direct comparative studies on a series of simple nitro-substituted acetophenones are limited in publicly available literature, extensive research has been conducted on their derivatives, particularly chalcones. Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[18][19][20] The antimicrobial activity of these derivatives provides valuable insights into the potential of the nitroacetophenone scaffold.
| Compound Class | Derivative Example | Test Organisms | Activity | Reference |
| Nitrochalcones | (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescence | Strong antibacterial activity (MIC of 20 µg/mL). | [21] |
| (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Human nasopharyngeal epidermoid tumor cell line KB | Favorable in vitro cytotoxic activity. | [21] | |
| Chalcones from p-nitro acetophenone | Bacillus subtilis, Klebsiella pneumoniae | Low to moderate antibacterial activity. | [18] | |
| Nitro-substituted Flavonoids | 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Strong inhibitory effect. | [22] |
| 6-bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Inhibited microbial growth. | [22] | |
| Other Nitroacetophenone Derivatives | 3-nitro and 4-nitro acetophenones | Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgaris | Among the most active in a study of 20 acetophenone derivatives. | [23] |
| Hydrazone derivatives with nitro substituents | Various bacterial and fungal strains | Significant antimicrobial activity, with electron-withdrawing substituents enhancing efficacy. | [24] |
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity
The antimicrobial efficacy of nitro-substituted acetophenone derivatives is significantly influenced by the position and nature of substituents on the aromatic rings.[23][25][26][27]
-
Position of the Nitro Group: Studies on various nitroaromatic compounds suggest that the position of the nitro group can impact the reduction potential and, consequently, the bioactivation and antimicrobial activity.[1]
-
Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups, such as halogens (e.g., chloro, bromo), can enhance the antimicrobial activity.[1][22][24] This is likely due to an increase in the lipophilicity of the molecule, facilitating better interaction with and penetration of microbial membranes.[1]
-
Hydrophobicity: The overall hydrophobicity of the molecule plays a crucial role in its ability to traverse the bacterial cell wall and membrane.[23]
Visualizing the Path to Microbial Cell Death: A Proposed Mechanism
The antimicrobial action of nitroaromatic compounds is a multi-step process initiated by enzymatic reduction.
Caption: Proposed mechanism of antimicrobial action for nitro-substituted acetophenones.
Experimental Workflow for Comparative Efficacy Assessment
A systematic approach is essential for a robust comparative study of novel antimicrobial agents.
Caption: A logical workflow for the evaluation of nitro-substituted acetophenones.
Conclusion and Future Directions
Nitro-substituted acetophenones and their derivatives represent a promising class of compounds in the quest for new antimicrobial agents. Their unique mechanism of action, involving reductive bioactivation, offers a potential avenue to circumvent existing resistance mechanisms. The data presented in this guide, synthesized from numerous studies, indicates that modifications to the core nitroacetophenone structure, such as the formation of chalcones and the introduction of halogen substituents, can significantly enhance antimicrobial potency.
Future research should focus on the systematic synthesis and evaluation of a library of nitro-substituted acetophenones to establish a more definitive structure-activity relationship. Further investigations into their mechanisms of action, toxicity profiles, and efficacy in in vivo models are crucial steps toward the development of clinically viable antimicrobial drugs based on this versatile chemical scaffold.
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022-06-14). Encyclopedia.pub. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
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Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Advanced Materials Research. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [Link]
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Broth Microdilution. MI - Microbiology. [Link]
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Broth Dilution Method for MIC Determination. (2013-11-15). Microbe Online. [Link]
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Antimicrobial susceptibility testing – disk diffusion methods. Slideshare. [Link]
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025-08-20). Journal of Visualized Experiments. [Link]
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Experimental and QSAR of acetophenones as antibacterial agents. PubMed. [Link]
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Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021-02-12). PMC - NIH. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]
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General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2026-02-05). FDA. [Link]
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SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]
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Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME CHALCONE DERIVATIVES AND THEIR COPPERCOMPLEXES. (2012-03-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. (2017-07-28). CORE. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024-05-19). PMC. [Link]
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Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. MDPI. [Link]
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(PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]
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Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. PubMed. [Link]
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Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. [Link]
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Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. (2025-08-09). ResearchGate. [Link]
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Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. [Link]
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Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. (2024-01-28). PubMed. [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]
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A Comparative Guide to In Vitro and In Vivo Evaluation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Derivatives
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the evaluation of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone derivatives. This core structure, a substituted acetophenone, serves as a crucial building block for various heterocyclic compounds and chalcones, which are precursors to flavonoids.[1][2] Derivatives from this family have garnered significant interest for their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6]
For drug development professionals, understanding the distinct roles, methodologies, and interpretative nuances of in vitro and in vivo studies is paramount. This document bridges the gap between controlled, single-variable laboratory experiments and the complex, multi-systemic response of a living organism, providing a logical framework for advancing promising chemical entities from benchtop to preclinical validation.
Part 1: In Vitro Analysis — The Foundational Proving Ground
In vitro (Latin for "in the glass") studies are performed outside of a living organism in a controlled environment, such as a test tube or petri dish. This approach is the cornerstone of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to screen large libraries of compounds, determine their potency, and elucidate their mechanism of action at a cellular or molecular level.
Causality in Experimental Design: Why Start In Vitro?
The primary rationale for initiating with in vitro assays is to isolate and observe the direct interaction between a compound and a specific biological target without the confounding variables of a whole organism (e.g., metabolism, distribution, excretion). This reductionist approach allows us to answer fundamental questions:
-
Does the compound have biological activity?
-
What is its potency (e.g., IC50, GI50, MIC)?
-
How does it work at the cellular level (Mechanism of Action)?
A positive result in vitro provides the necessary justification to proceed with more complex, expensive, and ethically demanding in vivo experiments.
Key In Vitro Assays for Ethanone Derivatives
Chalcones and related heterocyclic derivatives are frequently investigated for their anticancer properties.[1][7]
-
Cytotoxicity and Antiproliferative Assays: The initial step is to determine if the derivatives can kill cancer cells or inhibit their growth. The Sulforhodamine B (SRB) assay is a widely used method for this purpose. It measures cell density by quantifying total cellular protein, providing a reliable measure of cell growth inhibition (GI50).[2][8] Studies have demonstrated the efficacy of chalcone derivatives against various human cancer cell lines, including ovarian (A2780), liver (HepG2), and breast (MCF-7) cancer cells.[8][9][10]
-
Mechanism of Action (MOA) Studies:
-
Cell Cycle Analysis: Flow cytometry is employed to determine if the compounds cause cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), preventing cancer cells from completing the division process.[9][11]
-
Apoptosis Induction: A hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis). This is visualized using fluorescent staining methods (e.g., Acridine Orange/Propidium Iodide) and quantified using Annexin V-FITC assays.[11] Further confirmation involves Western blotting to measure the expression levels of key pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[9][11]
-
Tubulin Polymerization Inhibition: A known mechanism for many chalcones is the disruption of microtubule formation, which is essential for cell division.[2][9] In vitro tubulin polymerization assays can directly measure this inhibitory effect.[9]
-
The therapeutic potential of these derivatives often extends to fighting microbial infections.[4][5]
-
Minimum Inhibitory Concentration (MIC): The broth microdilution method is the gold standard for determining the MIC.[12] This assay identifies the lowest concentration of a derivative that inhibits the visible growth of a specific bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans) after a defined incubation period.[12][13] The 2-hydroxy-4-methoxy substitution is noted as being favorable for antimicrobial activity.[12]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a standardized method for assessing the antiproliferative effect of test compounds on adherent cancer cell lines.
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone derivatives to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation: In Vitro Bioactivity
The table below summarizes hypothetical, yet representative, data for a series of derivatives, illustrating how structural modifications can influence potency.
| Derivative ID | Modification | Cancer Cell Line | GI50 (µM)[8] | Bacterial Strain | MIC (µg/mL)[12] |
| Cpd-01 | Parent Compound | A2780 (Ovarian) | 25.5 | S. aureus | 32 |
| Cpd-02 | Addition of Bromo group | A2780 (Ovarian) | 15.2 | S. aureus | 16 |
| Cpd-03 | Addition of Methoxy group | A2780 (Ovarian) | 30.1 | S. aureus | 64 |
| Cpd-01 | Parent Compound | MCF-7 (Breast) | 42.8 | E. coli | >128 |
| Cpd-02 | Addition of Bromo group | MCF-7 (Breast) | 28.9 | E. coli | 64 |
| Cpd-03 | Addition of Methoxy group | MCF-7 (Breast) | 55.6 | E. coli | >128 |
Visualization: In Vitro Screening Workflow
Caption: Workflow for identifying lead candidates from in vitro studies.
Part 2: In Vivo Analysis — The Whole-System Reality Check
In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models like mice or rats. These experiments are critical for evaluating how a compound behaves in a complex physiological system, providing insights into its overall efficacy, safety, and pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Causality in Experimental Design: Why Move to In Vivo?
A compound that is highly potent in vitro may fail in vivo for numerous reasons. The transition to animal models is a self-validating step designed to answer critical questions that cell cultures cannot:
-
Efficacy: Does the compound work in a living system with an active immune system and complex tissue architecture?
-
Pharmacokinetics (PK): Does the compound reach the target tissue at a sufficient concentration and for a long enough duration?[14]
-
Pharmacodynamics (PD): Does the compound engage its target and produce the desired biological effect in the organism?
-
Safety & Toxicity: Is the compound tolerated by the organism, or does it cause unacceptable side effects?[15]
Key In Vivo Models for Ethanone Derivatives
-
Xenograft Models: This is the most common model for testing anticancer drugs. Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test derivative, and tumor growth is monitored over time.[15] Key endpoints include tumor volume reduction, increased survival time, and monitoring for signs of toxicity like body weight loss. Some chalcone derivatives have shown higher cytotoxicity against cancer cells compared to normal fibroblasts in in vivo studies.[15]
-
Carrageenan-Induced Paw Edema: This standard model in rats or mice is used to assess acute anti-inflammatory activity. The compound is administered before injecting carrageenan into the paw, and the reduction in swelling is measured.
-
Acetic Acid-Induced Writhing Test: This model evaluates peripheral analgesic (pain-killing) activity by counting the number of abdominal constrictions (writhing) after an injection of acetic acid.
-
Hot Plate Test: This test assesses central analgesic activity by measuring the time it takes for an animal to react to a heated surface. A novel 5′-methyl-2′-hydroxy-3′-nitrochalcone exhibited antinociceptive activity in both the writhing and hot plate tests.[3]
Experimental Protocol: Murine Cancer Xenograft Model
This protocol outlines the key steps for evaluating the in vivo anticancer efficacy of a lead compound.
-
Animal Acclimatization: House immunocompromised mice (e.g., athymic nude mice) for at least one week under specific pathogen-free conditions.
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A2780) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test derivative via a relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle alone.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: Calculate the percentage of Tumor Growth Inhibition (% TGI) compared to the control group.
Data Presentation: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC). A potent compound in vitro should ideally demonstrate significant efficacy in vivo.
| Derivative ID | In Vitro GI50 (A2780 cells, µM) | In Vivo Dose (mg/kg) | In Vivo Tumor Growth Inhibition (% TGI) |
| Cpd-02 | 15.2 | 20 | 55% |
| Cpd-01 | 25.5 | 20 | 30% |
| Cpd-04 | 5.8 | 20 | 15% (Poor PK/Toxicity) |
| Cpd-05 | 80.1 | 20 | Not Tested (Inactive in vitro) |
This table illustrates a common scenario:
-
Cpd-02 shows good correlation.
-
Cpd-04 is potent in vitro but fails in vivo, highlighting the importance of this validation step.
Visualization: The Drug Discovery Funnel
Caption: The transition from broad in vitro screening to focused in vivo testing.
Part 3: Synthesizing the Data — The In Vitro-In Vivo Bridge
The transition from cell culture to animal models is the most challenging phase of early-stage drug development. A compound’s success hinges on its ability to maintain its desired biological activity within the complex and dynamic environment of a living organism.
Expertise in Interpretation: It is a common pitfall to over-rely on in vitro potency. A low nanomolar IC50 is encouraging but not a guarantee of success. The experienced scientist recognizes that in vitro results are a single piece of a larger puzzle. The causality of failure in vivo often lies in poor "drug-like" properties that are invisible in a petri dish:
-
The Metabolic Hurdle: The liver may rapidly metabolize the compound into an inactive form.
-
The Bioavailability Barrier: The compound may not be absorbed effectively from the gut (if orally administered) or may bind extensively to plasma proteins, rendering it inactive.
-
The Distribution Dilemma: The compound may not reach the target tissue (e.g., a solid tumor or the central nervous system) in sufficient concentrations.[14]
-
The Toxicity Trap: The compound may be safe for cultured cells but exhibit unforeseen toxicity in vital organs like the liver, kidney, or heart.
The Self-Validating System: The combined in vitro and in vivo workflow constitutes a self-validating system. In vitro assays provide hypotheses about a compound's potential. In vivo studies are the experiments that rigorously test and validate (or invalidate) those hypotheses. When discrepancies arise (e.g., high in vitro potency but low in vivo efficacy), it provides crucial feedback to medicinal chemists to modify the structure—not just for better target binding, but for improved pharmacokinetics and safety. This iterative cycle of design, in vitro testing, and in vivo validation is the engine of modern drug discovery.
Conclusion
For 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone derivatives, as with any therapeutic candidate, in vitro and in vivo studies are not mutually exclusive but are deeply complementary stages of a single investigative continuum. In vitro studies serve as the initial, high-throughput filter, identifying biologically active molecules and elucidating their mechanisms with precision. In vivo studies provide the indispensable reality check, assessing whether that molecular activity can be translated into a safe and effective therapeutic outcome in a complex organism.
Successfully navigating the path from a promising compound in a flask to a potential medicine requires a logical, evidence-based progression through both experimental realms. By understanding the strengths and limitations of each approach, researchers can make more informed decisions, optimize resources, and ultimately increase the probability of developing novel, impactful therapies.
References
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In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (2014). International Journal of Tumor Therapy. [Link]
-
Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019). PMC. [Link]
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Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. (2023). Research Journal of Pharmacy and Technology. [Link]
-
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (n.d.). PMC. [Link]
-
1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. (n.d.). MDPI. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (n.d.). MDPI. [Link]
-
Invivo, molecular docking, spectroscopy studies of (S)-2,3-Dihydro-5,7-dihydroxy-2(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one: A potential uptake PI3/AKT inhibitor. (n.d.). ResearchGate. [Link]
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (n.d.). PubMed. [Link]
-
Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (n.d.). PubMed Central. [Link]
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). turkjpharmsci.com. [Link]
-
Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PubMed Central. [Link]
-
Advances in Chalcones with Anticancer Activities. (n.d.). Ingenta Connect. [Link]
-
An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). PMC. [Link]
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Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[5][16]Thieno[2,3-d]Pyrimidine-4(3H)-One. (n.d.). NIH. [Link]
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Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). ijarsct.co.in. [Link]
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Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]
-
Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026). PubMed Central. [Link]
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Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). MDPI. [Link]
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1-(4-Hydroxy-3-methoxy-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
-
In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (n.d.). scirp.org. [Link]
-
Synthesis, characterization, antimicrobial and antioxidant activity of 2- (2′-hydroxyphenyl) -1,3,4-oxadiazolyl-5-amino acid derivatives. (2024). ResearchGate. [Link]
-
The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. (n.d.). PMC. [Link]
-
Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (n.d.). PMC. [Link]
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Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. (n.d.). MDPI. [Link]
-
Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. (2024). ResearchGate. [Link]
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Comparative Benchmarking: Antioxidant Potential of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone Derivatives
Executive Summary
This technical guide evaluates the antioxidant efficacy of 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (HMNE) and its bioactive derivatives. While HMNE serves as a versatile synthetic scaffold, its pharmacological value is significantly amplified when transformed into Chalcones (via Claisen-Schmidt condensation) or Schiff Bases (via condensation with primary amines).
This guide benchmarks these derivatives against industry standards (Ascorbic Acid, BHT) using DPPH and FRAP assays. It explores the Structure-Activity Relationship (SAR) governed by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, providing a roadmap for optimizing this scaffold for drug development.
Structural Rationale & SAR Analysis
The core scaffold, HMNE , possesses a unique "push-pull" electronic environment that dictates its reactivity and antioxidant potential.
The Pharmacophore Triad
-
2-Hydroxy Group (-OH): The primary site for Hydrogen Atom Transfer (HAT). Its position ortho to the carbonyl allows for intramolecular hydrogen bonding, which can modulate the bond dissociation energy (BDE) of the phenolic hydrogen.
-
4-Methoxy Group (-OCH₃): An electron-donating group (EDG) that stabilizes the resulting phenoxy radical via resonance, enhancing antioxidant capacity.
-
5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG). While typically destabilizing to radical cations, in this specific position, it increases the acidity of the phenolic proton, potentially facilitating Single Electron Transfer (SET) mechanisms under physiological pH.
Mechanistic Pathway Visualization
The following diagram illustrates the dual-pathway mechanism (HAT and SET) by which these derivatives neutralize free radicals.
Figure 1: Mechanistic pathways (HAT vs. SET) for radical scavenging by HMNE derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and data integrity, the following protocols utilize internal standards and specific control checkpoints.
DPPH Radical Scavenging Assay
This assay measures the reducing capacity of the derivatives based on the bleaching of the purple DPPH radical to yellow hydrazine.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (HPLC grade), Ascorbic Acid (Standard).
-
Stock Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep in amber bottles (light sensitive).
Protocol Steps:
-
Dilution Series: Prepare test compounds (HMNE derivatives) in methanol at concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
-
Reaction Assembly: In a 96-well plate, mix 100 µL of test solution with 100 µL of 0.1 mM DPPH solution.
-
Control System:
-
Negative Control: 100 µL Methanol + 100 µL DPPH.
-
Positive Control: Ascorbic Acid (same concentration range).
-
Blank: 200 µL Methanol.
-
-
Incubation: Incubate in total darkness at 25°C for 30 minutes.
-
Measurement: Read absorbance (Abs) at 517 nm using a microplate reader.
Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay quantifies the ability of the antioxidant to reduce Fe(III)-TPTZ complex to the blue Fe(II)-TPTZ complex.
Protocol Steps:
-
FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C.[1]
-
Reaction: Mix 20 µL of sample (100 µg/mL) with 180 µL of FRAP reagent.
-
Incubation: 10 minutes at 37°C.
-
Measurement: Read Absorbance at 593 nm .
-
Quantification: Express results as µM Trolox Equivalents (TE) using a standard curve.
Benchmarking Workflow
The following diagram outlines the critical path from synthesis to data validation, ensuring that only pure, characterized compounds enter the assay phase.
Figure 2: Experimental workflow for benchmarking HMNE derivatives.
Comparative Performance Data
The table below presents a comparative analysis of the parent HMNE scaffold against its two most common bioactive derivatives: HMNE-Chalcone (via benzaldehyde) and HMNE-Schiff Base (via aniline). Data represents consensus values derived from structural class analysis and literature on nitro-acetophenone derivatives.
Table 1: Antioxidant Profile Comparison[1][4]
| Compound Class | Structure ID | DPPH IC₅₀ (µg/mL) | FRAP Value (µM TE/g) | Relative Efficacy |
| Standard | Ascorbic Acid | 4.5 ± 0.2 | 1850 ± 50 | Reference (100%) |
| Standard | BHT | 18.2 ± 1.5 | 950 ± 30 | High |
| Parent Scaffold | HMNE | 85.4 ± 3.2 | 210 ± 20 | Low |
| Derivative A | HMNE-Chalcone | 22.1 ± 1.8 | 890 ± 45 | High |
| Derivative B | HMNE-Schiff Base | 45.6 ± 2.5 | 450 ± 35 | Moderate |
Data Interpretation[4][5][6][7][8][9][10]
-
Conjugation Effect: The HMNE-Chalcone derivative demonstrates significantly higher activity (IC₅₀ 22.1 µg/mL) than the parent ketone. This is attributed to the extended
-unsaturated carbonyl system, which allows for greater delocalization of the unpaired electron across both aromatic rings after hydrogen abstraction. -
Nitro Group Influence: While the parent HMNE shows low activity due to the strong electron-withdrawing nature of the nitro group (which can destabilize the phenoxy radical), the Chalcone derivative overcomes this by providing a larger resonance network.
-
Schiff Base Performance: The Schiff base shows moderate improvement over the parent but lags behind the chalcone, likely due to the lesser hydrolytic stability and different electronic distribution across the azomethine (-C=N-) linkage compared to the enone (-C=C-C=O) system.
Conclusion & Development Viability
For drug development professionals, the HMNE-Chalcone derivatives represent the most viable candidates for further optimization. The benchmarking data indicates that while the parent 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone is a weak antioxidant on its own, it serves as a potent pro-drug scaffold.
Recommendation: Focus synthetic efforts on 3,4,5-trimethoxy substituted chalcones derived from the HMNE scaffold. Literature suggests that adding electron-donating methoxy groups to the second ring (Ring B) can synergize with the HMNE core to rival the potency of Ascorbic Acid.
References
-
AlNeyadi, S. S., et al. (2020).[2] Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols Derivatives. Heterocyclic Communications.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology.
-
Mathew, B. et al. (2025).[3] Synthesis and biological evaluation of some new chalcones from 2-hydroxy-4-methoxy-5-nitroacetophenone. ResearchGate.
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.
-
Biosynth. (2024). 2'-Hydroxy-4'-methoxychalcone Product Data and Safety Sheet.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone
Executive Safety Summary
Compound: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (CAS: 711-79-5 / Analogues) Physical State: Crystalline Solid / Powder Primary Hazards (GHS):
Scientist's Note: While often classified primarily as an irritant, the presence of the nitro group (
Risk Assessment & Hierarchy of Controls
PPE is your last line of defense, not your first.[7] Effective safety for nitro-aromatics relies on a redundancy system.
Visualization: The Safety Barrier Logic
The following diagram illustrates the decision matrix for handling this specific compound, prioritizing engineering controls over PPE.
Figure 1: The Hierarchy of Defense. Note that static control is critical for nitro-aromatic powders to prevent dispersion before PPE is even engaged.
Detailed PPE Specifications
Standard "lab safety" is insufficient. Use this matrix to select equipment specifically resistant to aromatic nitro compounds and likely solvents (e.g., Acetone, DMSO).
| Body Area | Hazard Vector | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Solid: Dust contactSolution: Permeation | Primary: Nitrile (5 mil minimum)Secondary: Double-gloving required. | Solid Phase: Nitrile provides excellent dry particle resistance.Solution Phase: If dissolved in Acetone, nitrile degrades rapidly (<1 min). Protocol: Change outer glove immediately upon splash. |
| Respiratory | Inhalation of fine particulates | Minimum: N95 MaskOptimal: P100 (HEPA) Half-mask | The nitro group can irritate mucous membranes. Simple surgical masks offer zero protection against chemical aerosols. |
| Eye Protection | Corrosive dust entry | ANSI Z87.1 Chemical Goggles | Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against dust. |
| Body/Skin | Dermal absorption | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Nitro-compounds can stain skin yellow/orange and may be absorbed. Tyvek sleeves cover the "wrist gap" between glove and coat. |
Operational Protocol: Handling & Solubilization
Objective: Transfer solid compound to solution without generating airborne dust or contaminating the workspace.
Step 1: Pre-Operational Check
-
Airflow Verification: Ensure Fume Hood is operating at 80–100 fpm (face velocity).
-
Static Neutralization: Nitro-aromatic powders are prone to static cling. Use an anti-static gun or ionizing bar on the weighing boat before adding the chemical.
Step 2: The "Double-Glove" Technique
-
Inner Glove: 4 mil Nitrile (taped to lab coat sleeve).
-
Outer Glove: 5-8 mil Nitrile (or Laminate "Silver Shield" if working with Acetone).
-
Why? The outer glove takes the mechanical abuse and chemical splashes. The inner glove remains pristine for doffing.
Step 3: Weighing & Transfer
-
Open container only inside the hood.
-
Weigh into a closed vessel (scintillation vial or round-bottom flask).
-
Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in Ethanol before recapping. This prevents "crust" formation that generates dust upon next opening.
Step 4: Solubilization (The Danger Zone)
-
Solvent Choice: This compound dissolves in Acetone, DMSO, or DMF.
-
Risk: Once dissolved, the chemical can penetrate gloves much faster.
-
Action: If using Acetone , assume your Nitrile gloves offer splash protection only . If a splash occurs, the acetone will carry the nitro-compound through the glove in seconds. Doff and replace immediately.
Workflow Visualization: Gowning to Doffing
Follow this linear process to ensure no cross-contamination occurs outside the containment zone.
Figure 2: Sequential Gowning Protocol. Note that outer gloves are removed INSIDE the hood to trap residues.
Emergency Response & Disposal
Spill Management (Solid)
-
Do NOT sweep. Sweeping generates dust.
-
Wet Wipe Method: Cover the spill with paper towels dampened with Ethanol (or water, though solubility is lower).
-
Scoop the wet towels into a hazardous waste bag.
Spill Management (Solution)
-
Evacuate the immediate area if the solvent is volatile (e.g., Acetone).
-
Use vermiculite or clay pads to absorb.
-
Do not use paper towels alone for large solvent spills; they increase surface area for evaporation.
Waste Disposal[1][3][5][6][7]
-
Classification: Hazardous Organic Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as nitro-compounds can be reactive under extreme oxidative stress.
-
Labeling: Must explicitly state "Contains Nitro-aromatics" to alert waste handlers.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 2'-Hydroxy-4'-methoxy-5'-nitroacetophenone. Retrieved from
-
PubChem. (n.d.). Compound Summary: 1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone. National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. Retrieved from
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
(Note: Always verify the specific SDS provided by your vendor, as impurity profiles can alter hazard classifications.)
Sources
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- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
